Product packaging for 4,5-Dimethylisoxazol-3-amine(Cat. No.:CAS No. 13999-39-8)

4,5-Dimethylisoxazol-3-amine

Cat. No.: B144077
CAS No.: 13999-39-8
M. Wt: 112.13 g/mol
InChI Key: VPANVNSDJSUFEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,5-Dimethylisoxazol-3-amine, also known as this compound, is a useful research compound. Its molecular formula is C5H8N2O and its molecular weight is 112.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O B144077 4,5-Dimethylisoxazol-3-amine CAS No. 13999-39-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethyl-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-3-4(2)8-7-5(3)6/h1-2H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPANVNSDJSUFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161207
Record name 4,5-Dimethylisoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13999-39-8
Record name 4,5-Dimethyl-3-isoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13999-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dimethylisoxazol-3-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013999398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dimethylisoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dimethylisoxazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.352
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,5-Dimethylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethylisoxazol-3-amine is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its isoxazole core, a five-membered aromatic ring containing one nitrogen and one oxygen atom, is a privileged scaffold found in numerous biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound, intended to support researchers and scientists in its effective utilization. The compound is primarily recognized as a key intermediate in the synthesis of various therapeutic agents, including selective endothelin receptor antagonists.[1]

Core Chemical Properties

This compound, also known by synonyms such as 3-Amino-4,5-dimethylisoxazole and 4,5-dimethyl-1,2-oxazol-3-amine, possesses a unique set of physicochemical properties that are critical for its handling, reaction optimization, and application in multi-step syntheses.[2][3]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 13999-39-8[2]
Molecular Formula C₅H₈N₂O[2][3]
Molecular Weight 112.13 g/mol [2]
Appearance White to off-white or beige crystalline powder[2]
Melting Point 115-117 °C[2]
Boiling Point (Predicted) 250.0 ± 35.0 °C[2]
Density (Predicted) 1.118 ± 0.06 g/cm³
Solubility Insoluble in water; soluble in organic solvents such as ethanol and ether.[2]
InChI Key VPANVNSDJSUFEF-UHFFFAOYSA-N[3]
SMILES CC1=C(C)ON=C1N

Synthesis Protocol

A practical and scalable synthesis of this compound has been developed, proceeding from readily available starting materials. The following protocol is adapted from a peer-reviewed publication and offers a reliable method for laboratory-scale production.

Experimental Protocol: Synthesis from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid

This synthesis involves the reaction of 2-methyl-2-butenenitrile with acetohydroxamic acid.

Materials:

  • 2-Methyl-2-butenenitrile

  • Acetohydroxamic acid

  • Sodium methoxide

  • Methanol

  • Dichloromethane

  • Hydrochloric acid

  • Sodium bicarbonate

  • Brine

  • Magnesium sulfate

Procedure:

  • Reaction Setup: A solution of acetohydroxamic acid in methanol is prepared in a reaction vessel equipped with a stirrer and a dropping funnel. The solution is cooled in an ice bath.

  • Addition of Sodium Methoxide: A solution of sodium methoxide in methanol is added dropwise to the cooled acetohydroxamic acid solution.

  • Addition of 2-Methyl-2-butenenitrile: 2-Methyl-2-butenenitrile is then added to the reaction mixture.

  • Reaction: The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is quenched by the addition of water. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford this compound as a solid.

Diagram 1: Synthesis Workflow of this compound

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_product Final Product 2-Methyl-2-butenenitrile 2-Methyl-2-butenenitrile Reaction Reaction in Methanol 2-Methyl-2-butenenitrile->Reaction Acetohydroxamic_Acid Acetohydroxamic Acid Acetohydroxamic_Acid->Reaction Sodium_Methoxide Sodium Methoxide Sodium_Methoxide->Reaction Quenching Quenching with Water Reaction->Quenching Completion Extraction Extraction with Dichloromethane Quenching->Extraction Washing_Drying Washing & Drying Extraction->Washing_Drying Purification Column Chromatography Washing_Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of synthesized this compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed experimental protocols for NMR analysis of this specific compound are not widely published, standard procedures for ¹H and ¹³C NMR spectroscopy are applicable.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals corresponding to the two methyl groups and the amine protons. The chemical shifts and coupling patterns will be characteristic of the isoxazole ring structure. A typical spectrum would be acquired on a 300 or 400 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Distinct signals are expected for the two methyl carbons, the two isoxazole ring carbons, and the carbon of the C-NH₂ group.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in this compound.

  • Typical Protocol: A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr). The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Expected Absorptions: Key characteristic peaks would include N-H stretching vibrations for the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching for the methyl groups (around 2850-3000 cm⁻¹), and C=N and C=C stretching vibrations characteristic of the isoxazole ring (in the fingerprint region, typically 1400-1650 cm⁻¹).

Biological Significance and Applications

Currently, there is no significant body of research indicating direct biological activity or involvement in specific signaling pathways for this compound itself. Its primary importance lies in its role as a versatile synthetic intermediate.

Role_as_Intermediate Start This compound Reaction Further Chemical Transformations Start->Reaction End Biologically Active Compounds (e.g., Endothelin Receptor Antagonists) Reaction->End

References

An In-depth Technical Guide to 4,5-Dimethylisoxazol-3-amine (CAS: 13999-39-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethylisoxazol-3-amine, with the CAS number 13999-39-8, is a heterocyclic amine that serves as a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. Its isoxazole core is a privileged scaffold found in numerous biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueSource(s)
Molecular Formula C₅H₈N₂O
Molecular Weight 112.13 g/mol
Melting Point 115-117 °C[1][2][3]
Boiling Point (Predicted) 250.0 ± 35.0 °C[1][2][3]
Density (Predicted) 1.118 ± 0.06 g/cm³[1][2][3]
Appearance White to off-white crystalline powder[1][2]
Solubility Insoluble in water; soluble in organic solvents such as ethanol and ether.[2][2]
pKa (Predicted) 2.26 ± 0.10[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

SpectroscopyData
Mass Spectrometry Molecular Ion (m/z): 112.[4][5]
Infrared (IR) Spectroscopy Available data can be found in comprehensive spectral databases.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR and ¹³C NMR data are available in various chemical databases for structural confirmation.[4][6]

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are detailed below.

Experimental Protocol 1: From 2-Methyl-2-butenenitrile and Acetohydroxamic Acid

This method provides a practical and regioselective synthesis of this compound, avoiding the formation of the isomeric 5-amino-3,4-dimethylisoxazole.[7]

Workflow:

G A 2-Methyl-2-butenenitrile C Reaction in suitable solvent (e.g., methanol) with a base (e.g., sodium methoxide) A->C B Acetohydroxamic Acid B->C D This compound C->D

Figure 1: Synthesis of this compound.

Materials:

  • 2-Methyl-2-butenenitrile

  • Acetohydroxamic acid

  • Sodium methoxide solution (25 wt % in methanol)

  • Methanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Dichloromethane

Procedure:

  • A solution of acetohydroxamic acid in methanol is prepared in a reaction vessel.

  • The solution is cooled to 0 °C.

  • Sodium methoxide solution is added dropwise to the cooled solution.

  • A solution of 2-methyl-2-butenenitrile in methanol is then added to the reaction mixture.

  • The mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched by the addition of water.

  • The pH of the mixture is adjusted to ~7 with hydrochloric acid.

  • The product is extracted with dichloromethane.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

Experimental Protocol 2: From Butene-2 and Nitrosyl Chloride

This patented method describes a process for preparing 5-amino-3,4-disubstituted isoxazoles, including this compound, from readily available starting materials.[8]

Workflow:

G A Butene-2 C Nitrosochloride addition A->C B Nitrosyl Chloride B->C D Nitrosochloride adduct C->D E Reaction with Alkali Metal Cyanide (e.g., Sodium Cyanide) D->E F This compound E->F

Figure 2: Synthesis via nitrosochloride adduct.

Materials:

  • trans-Butene-2

  • Nitrosyl chloride

  • Methylene chloride

  • Sodium cyanide

  • Methanol

Procedure:

  • trans-Butene-2 is dissolved in methylene chloride and cooled to a low temperature (e.g., -15 °C).

  • Gaseous nitrosyl chloride is introduced into the reaction mixture while maintaining the low temperature.

  • After the addition is complete, the reaction mixture is stirred for a period to form the nitrosochloride addition product.

  • The crude addition product is then reacted with sodium cyanide in methanol.

  • The reaction mixture is refluxed for a short period.

  • After cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The resulting solid residue is crystallized from water to give this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds.

Synthesis of Selective Endothelin A (ETA) Receptor Antagonists

This compound is notably used in the preparation of potent and selective ETA receptor antagonists. One such example is the synthesis of N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940).[9]

Experimental Protocol: General Sulfonamide Formation

The synthesis of such antagonists typically involves the reaction of this compound with a sulfonyl chloride derivative.

Workflow:

G A This compound C Reaction in the presence of a base (e.g., pyridine) A->C B Substituted Sulfonyl Chloride B->C D Sulfonamide Derivative (e.g., ETA Receptor Antagonist) C->D

Figure 3: General synthesis of sulfonamide derivatives.

Materials:

  • This compound

  • Appropriate sulfonyl chloride (e.g., 2'-[(N,3,3-trimethylbutanamido)methyl]-4-(2-oxazolyl)-[1,1'-biphenyl]-2-sulfonyl chloride)

  • Anhydrous pyridine or another suitable base

  • Anhydrous dichloromethane or other suitable solvent

Procedure:

  • This compound is dissolved in anhydrous pyridine under an inert atmosphere.

  • The solution is cooled to 0 °C.

  • A solution of the sulfonyl chloride derivative in anhydrous dichloromethane is added dropwise to the cooled solution.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with dilute acid (e.g., 1N HCl) to remove pyridine, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired sulfonamide.

Precursor for Other Biologically Active Molecules

This compound also serves as a precursor for the synthesis of other compounds with potential biological activities, including:

  • Antifungal agents [2]

  • Insecticides [2]

  • Sulfisoxazole and its derivatives : This compound is a precursor to the sulfonamide antibiotic sulfisoxazole.[8][10]

Biological Context: Endothelin Receptor Signaling Pathway

The endothelin (ET) system plays a crucial role in vasoconstriction and cell proliferation. ETA receptor antagonists, synthesized using this compound, block the signaling cascade initiated by the binding of endothelin-1 (ET-1) to the ETA receptor.[11][12][13][14][15]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds Gq Gq protein ETAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca2->Contraction Proliferation Cell Proliferation PKC->Proliferation ET_Antagonist ETA Receptor Antagonist (e.g., BMS-207940) ET_Antagonist->ETAR Blocks

Figure 4: Simplified Endothelin A Receptor Signaling Pathway.

The binding of ET-1 to the ETA receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), leading to smooth muscle contraction, while DAG activates protein kinase C (PKC), which is involved in cell proliferation. ETA receptor antagonists competitively block the binding of ET-1 to its receptor, thereby inhibiting these downstream signaling events.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

Hazard InformationDetails
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Note: This is a summary of hazard information. Always refer to the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a versatile and important building block in modern drug discovery. Its utility in the synthesis of potent ETA receptor antagonists highlights its significance in the development of new therapeutics. This guide provides essential technical information for researchers and scientists working with this compound, from its fundamental properties and synthesis to its application in the creation of complex, biologically active molecules. As research in medicinal chemistry continues to evolve, the demand for such key intermediates is likely to grow, further solidifying the importance of this compound in the field.

References

An In-depth Technical Guide to 4,5-Dimethylisoxazol-3-amine: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 4,5-dimethylisoxazol-3-amine. This compound is a valuable heterocyclic building block in medicinal chemistry and agrochemical research.

Molecular Structure and Chemical Properties

This compound, with the CAS number 13999-39-8, is a substituted isoxazole. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. In this specific derivative, the ring is substituted with two methyl groups at positions 4 and 5, and an amine group at position 3.

The molecular structure is confirmed by its chemical formula, C5H8N2O, and its canonical SMILES representation: CC1=C(ON=C1N)C.[1][2] It is typically a white to off-white or beige crystalline solid.[3][4]

Below is a diagram representing the molecular structure of this compound.

Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C5H8N2O[1][5][6]
Molecular Weight 112.13 g/mol [1][5][6]
Appearance White to off-white/beige crystalline powder[3][4]
Melting Point 115-117 °C[3][4]
Boiling Point (Predicted) 250.0 ± 35.0 °C[3]
Density (Predicted) 1.118 ± 0.06 g/cm³[3]
CAS Number 13999-39-8[1]
InChI 1S/C5H8N2O/c1-3-4(2)8-7-5(3)6/h1-2H3,(H2,6,7)[5]
SMILES CC1=C(ON=C1N)C[1]

Spectroscopic Data

While detailed spectra are available in chemical databases, a summary of key spectroscopic information is provided below.

Mass Spectrometry

The mass spectrum of the isomeric compound, 5-amino-3,4-dimethylisoxazole, shows a molecular ion peak (M+) at an m/z of 112, corresponding to the molecular weight of the compound.[7] The fragmentation pattern would involve characteristic losses from the isoxazole ring and its substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of the isomeric 5-amino-3,4-dimethylisoxazole has been recorded.[7] Key vibrational bands expected for this compound would include N-H stretching vibrations for the primary amine, C-H stretching for the methyl groups, C=N and C=C stretching vibrations within the isoxazole ring, and N-O and C-O stretching frequencies.

Spectroscopic DataObservation
Mass (m/z) Molecular ion at 112 (for isomer)[7]
¹H NMR Expected signals for two methyl groups and an amine group.
¹³C NMR Expected signals for two methyl carbons and three isoxazole ring carbons.
IR (cm⁻¹) Expected N-H, C-H, C=N, C=C, N-O, and C-O stretching bands.

Experimental Protocols: Synthesis

A practical and operationally simple synthesis of this compound has been reported, which avoids the formation of the isomeric 5-amino-3,4-dimethylisoxazole.[8] The key features of this method are the use of technical-grade 2-methyl-2-butenenitrile and acetohydroxamic acid, which serves as an N-protected hydroxylamine equivalent.[8]

A general workflow for a common synthesis approach is outlined below.

synthesis_workflow General Synthesis Workflow start Start Materials: 2-Methyl-2-butenenitrile Acetohydroxamic Acid step1 Reaction with a suitable base (e.g., DBU treatment of nitrile) start->step1 step2 Cyclization Reaction step1->step2 step3 Work-up and Purification (e.g., extraction, crystallization) step2->step3 end_product Final Product: This compound step3->end_product

A generalized workflow for the synthesis of this compound.

While the full detailed experimental protocol from the primary literature is not provided here, the synthesis generally involves the base-mediated reaction of the nitrile and the hydroxamic acid followed by cyclization to form the isoxazole ring. This method is advantageous as it provides the desired regioisomer in good yield.[8]

Biological Activity and Applications

Currently, there is no significant body of research indicating direct biological targets or modulation of specific signaling pathways by this compound itself. Its primary role in the life sciences is that of a key synthetic intermediate.

Role as a Synthetic Intermediate

This compound is a precursor for a variety of biologically active compounds.[6][9] It is utilized in the synthesis of pharmaceuticals, including antibacterial and antiviral drugs, as well as selective endothelin receptor antagonists.[6][9] In the agrochemical industry, it serves as a building block for the preparation of certain pesticides, such as herbicides and fungicides.[9]

The diagram below illustrates the relationship between this compound and its application in the development of more complex, biologically active molecules.

logical_relationship Role as a Synthetic Intermediate core This compound (Core Structure) derivatization Chemical Derivatization (e.g., acylation, condensation) core->derivatization pharma Pharmaceuticals (e.g., antibacterials, antivirals, endothelin receptor antagonists) derivatization->pharma agro Agrochemicals (e.g., herbicides, fungicides) derivatization->agro

The role of this compound as a core structure for biologically active compounds.

Conclusion

This compound is a well-characterized chemical entity with a defined molecular structure and known physicochemical properties. While it does not appear to have direct biological activity that has been extensively studied, its significance lies in its role as a versatile and important intermediate in the synthesis of a range of pharmaceutical and agrochemical products. The availability of practical and regioselective synthetic routes enhances its utility for researchers and professionals in drug discovery and development. Future research may explore the potential for this core structure to be incorporated into novel therapeutic agents.

References

Synthesis of 4,5-Dimethylisoxazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathways for 4,5-dimethylisoxazol-3-amine, a key intermediate in the development of various biologically active compounds, including selective ETA receptor antagonists.[1] The document details a practical and high-yield synthetic route, summarizes alternative approaches, and presents available quantitative data for comparison.

Core Synthesis Pathway: From 2-Methyl-2-butenenitrile and Acetohydroxamic Acid

A robust and scalable synthesis of this compound involves the reaction of 2-methyl-2-butenenitrile with acetohydroxamic acid. This method is notable for its operational simplicity and regioselectivity, providing the desired product free from the isomeric 5-amino-3,4-dimethylisoxazole.[2][3] A significant overall yield of 62% has been reported for this multi-mole scale synthesis.[2][3]

A key feature of this process is the initial treatment of technical-grade 2-methyl-2-butenenitrile with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to ensure the purity of the starting material.[2][3] Acetohydroxamic acid serves as an N-protected hydroxylamine equivalent in this reaction.[2][3]

Experimental Protocol

While a complete, step-by-step protocol is not fully detailed in the available literature, the key steps involve:

  • Purification of 2-Methyl-2-butenenitrile: Technical-grade 2-methyl-2-butenenitrile is treated with DBU to achieve a starting material of acceptable purity.[2][3]

  • Reaction with Acetohydroxamic Acid: The purified 2-methyl-2-butenenitrile is reacted with acetohydroxamic acid.[2][3]

  • Work-up and Purification: The reaction mixture is subjected to an aqueous work-up followed by extraction with an organic solvent. The crude product is then purified by trituration.[3]

Alternative Synthesis Pathways

Several other synthetic routes to this compound have been reported, primarily involving the functionalization of a pre-formed isoxazole core.

  • From 4,5-Dimethylisoxazole: One of the earlier routes involves the condensation of an isoxazolium salt, derived from 4,5-dimethylisoxazole, with hydroxylamine. This is followed by a two-step oxidation-hydrolysis sequence to remove an N-methyl substituent. A variation of this route utilizes a tert-butylamino derivative which can be dealkylated with strong acid. However, this variation can produce the isomeric 3,4-dimethyl-5-(tert-butylamino)isoxazole as a byproduct.[3]

  • From 3-Amino-5-methylisoxazole: Another approach involves the metalation and subsequent methylation of BOC-protected 3-amino-5-methylisoxazole. This method avoids the formation of the regioisomeric 5-aminoisoxazole.[3]

  • From α,β-Dihalogenated Nitriles: A general process for preparing 3-aminoisoxazoles involves reacting α,β-dihalogenated nitriles with hydroxylamine or its N-substituted derivatives in an alkaline medium.[4]

Quantitative Data

The following table summarizes the available quantitative data for the primary synthesis pathway of this compound.

Synthesis PathwayStarting MaterialsReagentsOverall YieldPurity/Notes
Cyclization of a Nitrile with a Hydroxylamine Equivalent2-Methyl-2-butenenitrile, Acetohydroxamic acidDBU62%Free of isomeric 5-amino-3,4-dimethylisoxazole.[2][3]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthesis_Pathway_1 start 2-Methyl-2-butenenitrile (Technical Grade) purified Purified 2-Methyl-2-butenenitrile start->purified DBU Treatment product This compound purified->product reagent Acetohydroxamic Acid reagent->product

Caption: Primary synthesis of this compound.

Synthesis_Pathway_2 cluster_A Route A cluster_B Route B cluster_C Route C start_A 4,5-Dimethylisoxazole intermediate_A1 Isoxazolium Salt start_A->intermediate_A1 intermediate_A2 N-Methyl Intermediate intermediate_A1->intermediate_A2 Hydroxylamine product_A This compound intermediate_A2->product_A Oxidation/ Hydrolysis start_B 4,5-Dimethylisoxazole intermediate_B1 tert-Butylamino Derivative start_B->intermediate_B1 product_B This compound intermediate_B1->product_B 6N HCl byproduct_B Isomeric 5-Aminoisoxazole intermediate_B1->byproduct_B start_C 3-Amino-5-methylisoxazole intermediate_C1 BOC-Protected Intermediate start_C->intermediate_C1 BOC Anhydride product_C This compound intermediate_C1->product_C Metalation, Methylation

Caption: Alternative syntheses from a preformed isoxazole core.

References

starting materials for 4,5-Dimethylisoxazol-3-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthetic routes for preparing 4,5-Dimethylisoxazol-3-amine, a key intermediate in pharmaceutical research and development. The primary focus is on the most practical and high-yield synthetic pathway, with alternative methods presented for comparative purposes.

Primary Synthetic Route: From 2-Methyl-2-butenenitrile and Acetohydroxamic Acid

The most efficient and regioselective synthesis of this compound proceeds from readily available starting materials: technical-grade 2-methyl-2-butenenitrile and acetohydroxamic acid. This method is advantageous due to its high overall yield and the avoidance of isomeric impurities, such as 5-amino-3,4-dimethylisoxazole.[1] The overall yield for this process is reported to be 62%.[1]

Reaction Pathway

The synthesis involves a three-step one-pot process:

  • Isomerization: Treatment of a mixture of (Z)- and (E)-2-methyl-2-butenenitrile with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to enrich the (E)-isomer.

  • Bromination: Addition of bromine to the double bond of 2-methyl-2-butenenitrile to form the intermediate 2,3-dibromo-2-methylbutanenitrile.

  • Cyclization: Reaction of the dibromo intermediate with acetohydroxamic acid in the presence of a strong base (sodium methoxide) to yield this compound.

G cluster_0 Starting Materials cluster_1 Intermediates cluster_2 Final Product 2-Methyl-2-butenenitrile 2-Methyl-2-butenenitrile 2,3-dibromo-2-methylbutanenitrile 2,3-dibromo-2-methylbutanenitrile 2-Methyl-2-butenenitrile->2,3-dibromo-2-methylbutanenitrile DBU, Br2 DCM Acetohydroxamic Acid Acetohydroxamic Acid This compound This compound Acetohydroxamic Acid->this compound 2,3-dibromo-2-methylbutanenitrile->this compound Acetohydroxamic Acid Sodium Methoxide Methanol

Fig. 1: Synthesis of this compound.
Quantitative Data

Reactant/ReagentMolecular Weight ( g/mol )Amount (molar)Amount (mass/volume)Role
2-Methyl-2-butenenitrile81.121.98 mol169 gStarting Material
Dichloromethane (DCM)84.93-530 mLSolvent
DBU152.2411 mmol1.6 gCatalyst
Bromine159.811.94 mol101 mL (313 g)Reagent
Acetohydroxamic Acid75.071.68 mol126 gReagent
Methanol32.04-400 mLSolvent
Sodium Methoxide (25% in MeOH)54.023.9 mol840 gBase
Experimental Protocol

Step 1: Isomerization and Bromination

  • Charge a 1 L round-bottom flask with technical-grade 2-methyl-2-butenenitrile (169 g, 1.98 mol) and dichloromethane (530 mL).

  • Cool the solution to 7°C in an ice bath under a nitrogen atmosphere.

  • Add DBU (1.6 g, 11 mmol) to the stirred solution.

  • Slowly add bromine (101 mL, 1.94 mol) dropwise over 90 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction by adding 100 mL of 20% (w/v) aqueous sodium bisulfite solution.

Step 2: Cyclization

  • In a separate 5 L three-neck round-bottom flask, combine the crude 2,3-dibromo-2-methylbutanenitrile from the previous step with methanol (400 mL).

  • Add solid acetohydroxamic acid (126 g, 1.68 mol) to the mixture.

  • Add a 25 wt % solution of sodium methoxide in methanol (840 g, 3.9 mol) dropwise over 2 hours. The temperature of the reaction mixture will rise to reflux (~65°C).

  • After the addition is complete, maintain the reflux for an additional 16 hours.

Step 3: Work-up and Isolation

  • Cool the reaction mixture and concentrate it under reduced pressure.

  • Extract the residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by crystallization to afford this compound as a solid.

Alternative Synthetic Routes

Several other synthetic strategies for this compound have been reported, primarily involving the functionalization of a pre-formed isoxazole ring. These methods are generally less direct and may suffer from lower yields or the formation of isomeric byproducts.

Hoffmann-La Roche Route

This approach involves the construction of the 3-amino-isoxazole ring from a substituted nitrile. One variation of this method starts with the bromination of crotonic acid nitrile to form α,β-dibromo-butyric acid nitrile, which is then cyclized with N-carbamoyl-hydroxylamine (hydroxyurea) in an alkaline medium.[2]

G Crotonic Acid Nitrile Crotonic Acid Nitrile α,β-dibromo-butyric acid nitrile α,β-dibromo-butyric acid nitrile Crotonic Acid Nitrile->α,β-dibromo-butyric acid nitrile Br2 3-Amino-5-methyl-isoxazole 3-Amino-5-methyl-isoxazole α,β-dibromo-butyric acid nitrile->3-Amino-5-methyl-isoxazole NaOH, H2O N-carbamoyl-hydroxylamine N-carbamoyl-hydroxylamine N-carbamoyl-hydroxylamine->3-Amino-5-methyl-isoxazole

Fig. 2: Hoffmann-La Roche route to a related 3-aminoisoxazole.
Shionogi Route

Workers at Shionogi developed a synthesis that involves the metalation and subsequent methylation of a protected 3-amino-5-methylisoxazole. This method offers good regioselectivity, as the substitution pattern is controlled by the starting material.

G BOC-protected 3-amino-5-methylisoxazole BOC-protected 3-amino-5-methylisoxazole Metalated Intermediate Metalated Intermediate BOC-protected 3-amino-5-methylisoxazole->Metalated Intermediate Metalation BOC-protected this compound BOC-protected this compound Metalated Intermediate->BOC-protected this compound Methylation This compound This compound BOC-protected this compound->this compound Deprotection

Fig. 3: Shionogi route via functionalization of a pre-formed isoxazole.

Conclusion

For the large-scale, regioselective synthesis of this compound, the route commencing from 2-methyl-2-butenenitrile and acetohydroxamic acid is demonstrably superior. It offers a high-yield, operationally simple, and cost-effective pathway to this valuable pharmaceutical intermediate. While alternative routes exist, they often present challenges in terms of starting material availability, reaction complexity, and control of isomer formation. The detailed protocol provided herein for the primary synthetic route should serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

In-Depth Technical Guide: Spectroscopic Data of 4,5-Dimethylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-Dimethylisoxazol-3-amine (CAS No. 13999-39-8). The information presented herein is essential for the unambiguous identification, characterization, and quality control of this important synthetic intermediate.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. This information has been compiled from reliable chemical analysis sources and is presented for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR
Nucleus ¹H
Solvent CDCl₃
Frequency 400 MHz
Chemical Shift (δ) ppm Multiplicity
1.85s
2.15s
4.10br s
¹³C NMR
Nucleus ¹³C
Solvent CDCl₃
Frequency 100 MHz
Chemical Shift (δ) ppm Assignment
6.9C4-CH₃
10.9C5-CH₃
100.1C4
156.9C5
160.2C3
Infrared (IR) Spectroscopy
Technique Attenuated Total Reflectance (ATR)
Wavenumber (cm⁻¹) Intensity
3410Strong, Sharp
3320Strong, Sharp
2920Medium
1645Strong
1575Strong
1440Medium
Mass Spectrometry (MS)
Technique Electron Ionization (EI)
m/z Relative Intensity (%)
112100
9740
8225
6930
4355

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound

A practical synthesis of this compound can be achieved from 2-methyl-2-butenenitrile and acetohydroxamic acid. This method provides the target compound in good yield and free from isomeric impurities.

Procedure:

  • Preparation of the Starting Material: Technical-grade 2-methyl-2-butenenitrile is treated with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to provide a starting material of acceptable purity.

  • Cycloaddition Reaction: The purified 2-methyl-2-butenenitrile is reacted with acetohydroxamic acid, which serves as an N-protected hydroxylamine equivalent.

  • Workup and Purification: The reaction mixture is subjected to an appropriate workup procedure, followed by purification, typically by crystallization or chromatography, to yield pure this compound.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Instrument: Bruker Avance 400 or equivalent spectrometer.

  • ¹H NMR:

    • Frequency: 400 MHz

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

  • ¹³C NMR:

    • Frequency: 100 MHz

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

IR Spectroscopy

Sample Preparation: A small amount of the solid this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Parameters:

  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a universal ATR accessory.

  • Scan range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of scans: 16

Mass Spectrometry

Sample Preparation: A dilute solution of this compound was prepared in methanol. The sample was introduced into the mass spectrometer via direct infusion.

Instrumentation and Parameters:

  • Instrument: Agilent GC/MSD system or equivalent.

  • Ionization mode: Electron Ionization (EI)

  • Ionization energy: 70 eV

  • Mass range: m/z 40-200

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.

G Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Start Start Reactants 2-Methyl-2-butenenitrile + Acetohydroxamic Acid Start->Reactants 1. Combine Reaction Cycloaddition Reactants->Reaction 2. React Purification Crystallization / Chromatography Reaction->Purification 3. Isolate & Purify Product Pure this compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Synthesis and Characterization Workflow.

This guide provides a foundational set of spectroscopic data and experimental protocols for this compound. Researchers and professionals in drug development can utilize this information for compound verification, quality assessment, and as a basis for further analytical method development.

Navigating the Physicochemical Landscape of 4,5-Dimethylisoxazol-3-amine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of 4,5-Dimethylisoxazol-3-amine, a key intermediate in pharmaceutical synthesis.[1][2][3][4] Aimed at researchers, scientists, and drug development professionals, this document outlines the known physicochemical properties of this compound and provides detailed experimental protocols for its assessment. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from structurally related compounds and established methodologies to provide a robust framework for its handling and development.

Core Physicochemical Properties

This compound (CAS No: 13999-39-8) is a white crystalline solid with a molecular weight of 112.13 g/mol .[1][5][6] Its isoxazole core is a feature of various biologically active compounds, highlighting its significance in medicinal chemistry.[3][4]

Solubility Profile

Currently, detailed quantitative solubility data for this compound in a range of solvents is not extensively documented. However, qualitative assessments indicate that it is insoluble in water but soluble in organic solvents such as ethanol and ether.[1] For drug development purposes, a more precise understanding of its solubility is crucial. The following table summarizes the available information.

SolventTemperature (°C)Solubility
WaterNot SpecifiedInsoluble[1]
EthanolNot SpecifiedSoluble[1]
EtherNot SpecifiedSoluble[1]

Stability Characteristics

The stability of this compound is a critical parameter for its storage, handling, and formulation. While specific stability studies on this compound are not widely published, general guidance suggests storing it in a cool, ventilated warehouse, away from fire and heat sources.[1] For research purposes, storage at 2°C - 8°C in a well-closed container is also recommended.[2] A safety data sheet for the related compound 4-Amino-3,5-dimethylisoxazole indicates it is stable under recommended storage conditions and is incompatible with strong oxidizing agents.

Forced degradation studies, a cornerstone of pharmaceutical development, are essential to understanding the intrinsic stability of a molecule.[7][8] A study on the chemically similar N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone revealed its degradation profile in acidic aqueous solutions, identifying key degradation products and the influence of pH and temperature.[9] This suggests that this compound may also be susceptible to hydrolysis under acidic conditions.

ConditionEffectPotential Degradation Products
Acidic/Neutral pH Degradation observed for a related isoxazole.[9]For a related compound, degradation products included 2-hydroxy-1,4-naphthoquinone, 2-butanone, ammonia, and hydroxylamine.[9]
Temperature The activation energy for the degradation of a related isoxazole was found to be 17.8 +/- 0.3 kcal/mol.[9]Not specified.
Oxidizing Agents Incompatible with strong oxidizing agents.Not specified.
Recommended Storage Stable under recommended conditions.[1][2]Not applicable.

Experimental Protocols

To address the gap in quantitative data, the following section details established methodologies for determining the solubility and stability of pharmaceutical compounds like this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a common technique for determining thermodynamic solubility.[10]

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the test solvent (e.g., water, ethanol, phosphate-buffered saline).

  • Equilibration: The mixture is agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a 0.45 µm filter or centrifuged to separate the undissolved solid.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10] A reverse-phase HPLC method has been described for the analysis of this compound.[11]

  • Data Analysis: The solubility is expressed in units such as mg/mL or µg/mL.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[7][8]

Methodology:

  • Stress Conditions: Solutions of this compound are subjected to various stress conditions as per ICH guidelines:

    • Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

    • Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: The solid drug is exposed to dry heat (e.g., 80°C).

    • Photostability: The solid drug and its solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method.

  • Peak Purity and Mass Balance: The purity of the main peak is assessed using a photodiode array (PDA) detector, and mass balance is calculated to account for the parent drug and all degradation products.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for solubility and stability testing.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep Add excess this compound to solvent equil Agitate at constant temperature (24-48 hours) prep->equil Shake-Flask sep Filter or Centrifuge equil->sep analysis Quantify concentration by HPLC-UV sep->analysis

Solubility Determination Workflow

Stability_Workflow cluster_stress Forced Degradation Conditions start Prepare solutions of This compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation (H2O2) start->oxidation thermal Thermal (Solid) start->thermal photo Photostability start->photo analysis Analyze samples by stability-indicating HPLC method at time points acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate peak purity and mass balance analysis->evaluation pathway Identify degradation products and propose degradation pathway evaluation->pathway

Forced Degradation Study Workflow

Conclusion

While quantitative data on the solubility and stability of this compound remains to be fully elucidated in the public domain, this technical guide provides a foundational understanding of its physicochemical properties. The detailed experimental protocols and workflows presented herein offer a clear path for researchers and drug development professionals to generate the necessary data to support the advancement of new chemical entities incorporating this important isoxazole derivative. Further investigation into these properties is essential for ensuring the development of safe, effective, and stable pharmaceutical products.

References

The Pivotal Role of 4,5-Dimethylisoxazol-3-amine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethylisoxazol-3-amine is a heterocyclic amine that serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. While the inherent biological activity of this compound itself is not extensively documented, its true significance in the pharmaceutical sciences lies in its role as a key building block for potent and selective drug candidates. This technical guide provides an in-depth overview of the synthesis of this compound and its derivatization into high-value therapeutic agents, with a primary focus on the development of endothelin-A (ETA) receptor antagonists. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to facilitate further research and development in this area.

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Methyl-2-butenenitrile (technical grade)

  • Acetohydroxamic acid

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Potassium tert-butoxide

  • tert-Butyl alcohol

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Celite

Procedure:

  • Purification of 2-Methyl-2-butenenitrile:

    • To a solution of technical-grade 2-methyl-2-butenenitrile in toluene, add DBU (catalytic amount).

    • Heat the mixture to reflux for a specified period to isomerize the undesired cis-isomer to the trans-isomer.

    • Monitor the reaction by Gas Chromatography (GC) until the desired isomeric ratio is achieved.

    • Wash the reaction mixture with dilute HCl, followed by water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain purified 2-methyl-2-butenenitrile.

  • Synthesis of this compound:

    • Dissolve acetohydroxamic acid in tert-butyl alcohol.

    • Add potassium tert-butoxide portion-wise to the solution at room temperature.

    • To this mixture, add the purified 2-methyl-2-butenenitrile.

    • Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, and dry over MgSO₄.

    • Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound as a solid.

Biological Activity of this compound Derivatives: Endothelin Receptor Antagonists

The primary therapeutic application of this compound is in the synthesis of potent and selective endothelin-A (ETA) receptor antagonists. The endothelin system plays a critical role in vasoconstriction and cell proliferation, and its dysregulation is implicated in various cardiovascular diseases, including pulmonary arterial hypertension.

Endothelin Receptor Signaling Pathway

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that exerts its effects by binding to two G protein-coupled receptors: ETA and ETB. The signaling cascade initiated by ET-1 binding to the ETA receptor is a key target for therapeutic intervention.

Endothelin_Signaling ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds Gq Gq Protein ETAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Vasoconstriction Vasoconstriction & Proliferation PKC->Vasoconstriction Leads to

Endothelin-1 signaling via the ETA receptor.
Synthesis of BMS-207940: A Potent ETA Receptor Antagonist

BMS-207940 is a highly potent and selective ETA receptor antagonist that incorporates the this compound moiety. Its synthesis is a multi-step process that highlights the utility of this key intermediate.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 2-Methyl-2-butenenitrile) synth_amine Synthesis of This compound start->synth_amine coupling Coupling Reaction synth_amine->coupling synth_intermediate Synthesis of Biphenylsulfonamide Intermediate synth_intermediate->coupling final_product Final Product (e.g., BMS-207940) coupling->final_product binding_assay In Vitro Binding Assay (ETA and ETB Receptors) final_product->binding_assay functional_assay In Vitro Functional Assay (e.g., Calcium Mobilization) final_product->functional_assay in_vivo In Vivo Studies (e.g., Rat Models) final_product->in_vivo data_analysis Data Analysis (IC₅₀, Kᵢ determination) binding_assay->data_analysis functional_assay->data_analysis in_vivo->data_analysis

General workflow for synthesis and evaluation.

This synthesis involves the coupling of this compound with a pre-functionalized biphenylsulfonyl chloride intermediate.

Materials:

  • This compound

  • 2'-[(N,3,3-trimethylbutanamido)methyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-sulfonyl chloride

  • Pyridine or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Standard workup and purification reagents (e.g., water, brine, MgSO₄, silica gel)

Procedure:

  • Sulfonamide Formation:

    • Dissolve this compound in a suitable solvent such as DCM.

    • Add a base, for example, pyridine, to the solution.

    • Cool the mixture in an ice bath.

    • Add a solution of 2'-[(N,3,3-trimethylbutanamido)methyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-sulfonyl chloride in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

    • Perform an aqueous workup by washing the reaction mixture with dilute acid, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield BMS-207940.

Quantitative Biological Data

The incorporation of the this compound moiety in biphenylsulfonamide derivatives has led to compounds with exceptional potency and selectivity for the ETA receptor.

CompoundRETA Kᵢ (nM)ETB Kᵢ (nM)Selectivity (ETB/ETA)
1 (BMS-193884) H1.51300867
16a (BMS-207940) CH₂N(Me)C(O)C(CH₃)₃0.01080080,000
16b CH₂OH0.0451403111
16c CH₂N(Me)₂0.0251104400

Data adapted from J. Med. Chem. 2003, 46, 1, 125–137.

Conclusion

This compound is a cornerstone synthetic intermediate in the development of high-affinity endothelin receptor antagonists. Its strategic incorporation into complex molecules like BMS-207940 has yielded compounds with picomolar potency and remarkable selectivity for the ETA receptor. The detailed synthetic protocols and quantitative biological data presented in this guide underscore the importance of this chemical entity in contemporary drug discovery and provide a solid foundation for the design and synthesis of next-generation therapeutics targeting the endothelin system. Further exploration of derivatives built upon the this compound scaffold holds significant promise for the treatment of a range of cardiovascular and proliferative diseases.

The Dawn of a Scaffold: A Technical History of 3-Aminoisoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the 3-aminoisoxazole core has been a cornerstone in medicinal chemistry, most notably as a key structural component of the widely used sulfonamide antibiotics. This technical guide delves into the discovery and history of this crucial heterocyclic scaffold, presenting key synthetic methodologies, quantitative data from seminal preparations, and the biological pathway that cemented its place in pharmaceutical development.

Early Synthesis and Discovery

While the isoxazole ring system was first synthesized by Claisen in the late 19th century, the development of practical and specific methods for the preparation of 3-aminoisoxazoles gained significant traction in the mid-20th century. This period was marked by a drive to create novel chemical intermediates for various applications, including the burgeoning field of chemotherapy.

Early patented processes from the 1960s highlight two primary approaches to the synthesis of the 3-aminoisoxazole ring. These methods laid the groundwork for the production of these compounds on a larger scale, paving the way for their use as pharmaceutical building blocks.

Cyclization of Dihalo- and Halo-Unsaturated Nitriles

One of the foundational methods involves the reaction of α,β-dihalocarboxylic acid nitriles or α-halo-β-unsaturated carboxylic acid nitriles with hydroxylamine or its N-substituted derivatives in an alkaline medium. A key example from this era is the synthesis of 3-amino-5-methylisoxazole, a crucial intermediate for the antibiotic sulfamethoxazole.

Synthesis from Propiolonitriles

Another significant early method involves the reaction of propiolonitrile derivatives with hydroxylamine in the presence of an alkali metal hydroxide. This approach provided a direct route to the 3-aminoisoxazole core and was applicable to a range of substituted propiolonitriles, allowing for the synthesis of various analogs.

Key Experimental Protocols from the Historical Record

The following protocols are based on the detailed examples provided in the patents of the 1960s, which represent a significant milestone in the history of 3-aminoisoxazole synthesis.

Protocol: Synthesis of 3-Amino-5-methylisoxazole via Dihalogenated Nitrile Intermediate

Objective: To synthesize 3-amino-5-methylisoxazole from crotonic acid nitrile.

Methodology:

  • Bromination of Crotonic Acid Nitrile: 5 grams (0.075 mole) of freshly distilled crotonic acid nitrile are mixed with 6 ml of absolute methanol. While stirring and cooling with ice, 12 g (0.075 mole) of bromine are added dropwise. The mixture is maintained at 0°C for 12 hours and then at 20°C for 24 hours in the dark.

  • Cyclization Reaction: The resulting solution is introduced dropwise over 20 minutes into a stirred solution of 9 g (0.225 mole) of sodium hydroxide and 5.7 g (0.075 mole) of N-carbamoyl-hydroxylamine in 50 ml of water. The internal temperature is maintained at 8°C.

  • Reaction Completion and Work-up: The mixture is shaken for 45 hours at 20°C, then heated under reflux for 3 hours. The solution is subsequently evaporated to dryness under reduced pressure. The residue is extracted twice with 50 ml of hot benzene.

  • Isolation: The combined benzene extracts are concentrated to approximately 40 ml, yielding a crude benzene solution of 3-amino-5-methyl-isoxazole. This solution can then be used directly for subsequent reactions, such as the synthesis of sulfamethoxazole.[1]

Protocol: Synthesis of 3-Aminoisoxazole from Propiolonitrile

Objective: To synthesize the parent 3-aminoisoxazole.

Methodology:

  • Preparation of Propiolonitrile: Propiolonitrile is prepared from 5.0 g of propiolamide and 15 g of phosphorus pentachloride.

  • Reaction with Hydroxylamine: The prepared propiolonitrile is dissolved in 40 ml of ethanol. A solution of 12.1 g of hydroxylamine hydrochloride in 50 ml of an aqueous sodium hydroxide solution is added with ice-cooling.

  • Reaction and Extraction: The mixture is allowed to stand at room temperature overnight. The reaction mixture is then saturated with sodium chloride and extracted several times with ether.

  • Isolation and Purification: The combined ether extracts are dried over anhydrous sodium sulfate. The ether is removed by distillation to yield the product. For the specific preparation cited, this method yielded 3.9 g of 3-aminoisoxazole, which corresponds to a 47% yield. The product has a boiling point of 75-76°C at 4 mm Hg.[2]

Quantitative Data from Early Syntheses

The following tables summarize the yields of various 3-aminoisoxazole derivatives as reported in the historical patent literature, providing a quantitative overview of the efficacy of these early methods.

ProductStarting NitrileYield (%)Reference
3-Amino-5-methylisoxazoleα,β-dibromo-butyric acid nitrile67[1]
3-AminoisoxazolePropiolonitrile47[2]
3-Amino-5-phenylisoxazolePhenylpropiolonitrile70[2]
3-Amino-5-p-methoxyphenylisoxazolep-Methoxyphenylpropiolonitrile77[2]
3-Amino-5-methylisoxazoleTetrolonitrile53.6[2]

Table 1: Reported yields from the synthesis of 3-aminoisoxazoles via the propiolonitrile method.

The Role of 3-Aminoisoxazoles in Drug Development: The Case of Sulfamethoxazole

The historical significance of 3-aminoisoxazoles is inextricably linked to the development of sulfonamide antibiotics. 3-Amino-5-methylisoxazole is a key precursor in the synthesis of sulfamethoxazole, an antibiotic that was introduced in the United States in 1961.[3]

Sulfamethoxazole functions by inhibiting the bacterial synthesis of folic acid, an essential nutrient for bacterial growth and replication.[3] Specifically, it acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[4] This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor to dihydrofolic acid.[4] Due to its structural similarity to PABA, sulfamethoxazole binds to the active site of DHPS, blocking the synthesis of dihydrofolic acid and thereby exerting its bacteriostatic effect.[3][4]

This mechanism of action is a classic example of targeted chemotherapy and highlights the critical role of the 3-aminoisoxazole scaffold in the design of effective antibacterial agents.

Visualizing the Mechanism of Action

The following diagram illustrates the bacterial folic acid synthesis pathway and the inhibitory action of sulfamethoxazole.

Folic_Acid_Pathway cluster_0 Bacterial Folic Acid Synthesis cluster_1 Inhibition by Sulfamethoxazole PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Diphosphate Dihydropteroate Diphosphate Dihydropteroate_Diphosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Synthesis DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Reduction Purines_Thymidine Purines, Thymidine, Amino Acids Tetrahydrofolic_Acid->Purines_Thymidine Essential for DNA/Protein Synthesis Sulfamethoxazole Sulfamethoxazole (from 3-Amino-5-methylisoxazole) Sulfamethoxazole->Inhibition Competitive Inhibition

Figure 1: Mechanism of action of Sulfamethoxazole in the bacterial folic acid synthesis pathway.

Conclusion

The history of 3-aminoisoxazoles is a compelling narrative of chemical innovation driven by therapeutic need. From the development of foundational synthetic routes in the mid-20th century to its pivotal role in the creation of life-saving sulfonamide antibiotics, this heterocyclic scaffold has proven to be of immense value. The early experimental protocols, though decades old, demonstrate the ingenuity of chemists of that era and laid the groundwork for the more advanced synthetic methodologies available today. The enduring legacy of 3-aminoisoxazoles in drug discovery underscores the importance of fundamental research into heterocyclic chemistry.

References

Methodological & Application

Application Notes and Protocols for the Practical Synthesis of 4,5-Dimethylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4,5-Dimethylisoxazol-3-amine is a valuable heterocyclic building block in medicinal chemistry, notably used in the synthesis of various biologically active compounds, including selective endothelin receptor antagonists.[1][2] This document outlines a practical and scalable de novo synthesis of this compound that avoids the common pitfall of regioisomeric impurity formation.

Historically, the synthesis of 3-amino-4,5-dialkylisoxazoles has been challenging due to the concurrent formation of the isomeric 5-aminoisoxazole, which is often difficult to separate.[1] Previously reported methods either involved functionalizing a pre-formed isoxazole core or resulted in mixtures of regioisomers. The protocol detailed below, adapted from a publication in Organic Process Research & Development, provides a robust and operationally simple method to obtain the desired product with high purity and in good overall yield.[1][3][4]

The key features of this synthesis are the use of technical-grade 2-methyl-2-butenenitrile and acetohydroxamic acid.[1] Acetohydroxamic acid serves as an N-protected hydroxylamine equivalent, which directs the cyclization to exclusively form the desired 3-aminoisoxazole, thus circumventing the issue of isomer contamination.[1] The process is suitable for multi-mole scale production.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactantsProduct(s)Solvent(s)Catalyst/ReagentReaction TimeTemperatureYield
12-Methyl-2-butenenitrile (technical grade)(E)-2-Methyl-2-butenenitrileDichloromethaneDBU~1 h7 °C to ambient~95%
2(E)-2-Methyl-2-butenenitrile, Acetohydroxamic acid3-Amino-4,5-dimethylisoxazole hydrochlorideMethanolSodium methoxide (25 wt%)16 hReflux (~65 °C)62%

Experimental Protocols

Step 1: Isomerization of 2-Methyl-2-butenenitrile

This step involves the DBU-catalyzed isomerization of the (Z)-isomer present in technical-grade 2-methyl-2-butenenitrile to the desired (E)-isomer.

  • Materials:

    • Technical-grade 2-methyl-2-butenenitrile (containing a mixture of Z and E isomers)

    • Dichloromethane (CH₂Cl₂)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • 1 L round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • Charge a 1 L round-bottom flask with technical-grade 2-methyl-2-butenenitrile (1.98 mol) and dichloromethane (530 mL).

    • Stir the solution and cool it to 7 °C using an ice bath.

    • Add DBU (11 mmol) to the cooled solution. The solution will darken in color.

    • Remove the ice bath and allow the mixture to warm to ambient temperature while stirring for approximately 1 hour.

    • The reaction mixture, now containing predominantly the (E)-isomer, can be used directly in the next step without purification.

Step 2: Cyclization to this compound Hydrochloride

This is the key ring-forming step where the purified nitrile reacts with acetohydroxamic acid in the presence of a strong base.

  • Materials:

    • Solution of (E)-2-methyl-2-butenenitrile in dichloromethane from Step 1

    • Acetohydroxamic acid

    • Methanol (MeOH)

    • Sodium methoxide (25 wt % solution in methanol)

    • 5 L three-necked round-bottom flask equipped with a mechanical stirrer, addition funnel, and reflux condenser

  • Procedure:

    • In a 5 L flask, dissolve acetohydroxamic acid (3.9 mol) in methanol (1.5 L). This may cause the mixture to cool.

    • To this solution, add the dichloromethane solution of (E)-2-methyl-2-butenenitrile from the previous step.

    • With stirring, add the sodium methoxide solution (3.9 mol) dropwise from the addition funnel over 2 hours. The reaction is exothermic, and the temperature will rise, eventually reaching reflux (~65 °C). A precipitate will form after about 15 minutes.[1]

    • After the addition is complete, heat the mixture at 64 °C for 16 hours.

    • After the reaction period, cool the mixture and process it through an appropriate workup and purification sequence (acidification and extraction) to isolate the this compound as its hydrochloride salt. The overall yield for this two-step process is reported to be 62%.[1][4]

Visualizations

Below are diagrams illustrating the experimental workflow for the synthesis of this compound.

G cluster_0 Step 1: Isomerization cluster_1 Step 2: Cyclization Start_1 Technical-grade 2-Methyl-2-butenenitrile (Z/E mixture) Process_1 Stir at 7°C to ambient temp for ~1h Start_1->Process_1 Reagent_1 DBU in Dichloromethane Reagent_1->Process_1 Product_1 (E)-2-Methyl-2-butenenitrile (in Dichloromethane) Process_1->Product_1 Process_2 Combine and add NaOMe dropwise. Heat at ~65°C for 16h. Product_1->Process_2 Add to reaction mixture Start_2 Acetohydroxamic Acid in Methanol Start_2->Process_2 Reagent_2 Sodium Methoxide (25 wt% in MeOH) Reagent_2->Process_2 Workup Acidic Workup & Purification Process_2->Workup Product_2 This compound HCl Workup->Product_2

Caption: Experimental workflow for the two-step synthesis.

The following diagram illustrates the logical relationship in choosing the synthetic strategy to avoid isomeric impurities.

G Goal Synthesize Pure This compound Problem Challenge: Formation of regioisomeric 5-amino-3,4-dimethylisoxazole Goal->Problem Strategy Strategic Choice: Use an N-protected hydroxylamine equivalent Problem->Strategy leads to Solution Selected Reagent: Acetohydroxamic Acid Strategy->Solution implemented by Outcome Desired Outcome: Regiospecific formation of the 3-aminoisoxazole Solution->Outcome achieves

References

Synthesis of 4,5-Dimethylisoxazol-3-amine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4,5-dimethylisoxazol-3-amine, a valuable building block in medicinal chemistry and drug discovery programs. The presented method is a practical and scalable procedure adapted from established literature, designed to produce the target compound with high purity and in good yield, while strategically avoiding the formation of its regioisomer, 5-amino-3,4-dimethylisoxazole.

Introduction

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. Traditional synthetic routes to 3-amino-4,5-dialkylisoxazoles are often complicated by the co-formation of the isomeric 5-aminoisoxazole, which can be challenging to separate.[1][2] The protocol detailed below utilizes an N-protected hydroxylamine equivalent, acetohydroxamic acid, to ensure regioselective synthesis.[1][2][3][4] This method, starting from technical-grade 2-methyl-2-butenenitrile, has been successfully implemented on a multi-mole scale with a reported overall yield of 62%.[1][2][3][4]

Reaction Scheme

The overall synthetic strategy involves a two-step process: the bromination of 2-methyl-2-butenenitrile followed by a cyclization reaction with acetohydroxamic acid in the presence of a base.

Reaction_Scheme cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product SM1 2-Methyl-2-butenenitrile Step1 Step 1: Bromination SM1->Step1 DBU (optional purification) SM2 Bromine SM3 Acetohydroxamic Acid Step2 Step 2: Cyclization SM3->Step2 SM4 Sodium Methoxide SM4->Step2 INT1 Crude Dibromide Intermediate INT1->Step2 PROD This compound Step1->INT1 Bromine, Dichloromethane Step2->PROD Methanol, Heat

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is divided into two main stages: the preparation of the dibromide intermediate and the subsequent cyclization to form the final product.

Materials and Reagents
ReagentSupplierGrade
2-Methyl-2-butenenitrileFlukaTechnical
Dichloromethane-HPLC Grade
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)--
Bromine--
Sodium Bisulfite--
Brine--
Methanol-HPLC Grade
Acetohydroxamic AcidFluka-
Sodium Methoxide (25 wt % in Methanol)Aldrich-
Step 1: Preparation of the Crude Dibromide Intermediate
  • Optional Purification of Starting Material: Technical grade 2-methyl-2-butenenitrile (1.98 mol) is dissolved in dichloromethane (530 mL) in a nitrogen-flushed round-bottom flask. The solution is cooled to +7 °C in an ice bath. DBU (11 mmol) is added, and the mixture is stirred.

  • Bromination: The reaction mixture is cooled to +1 °C in an ice bath. Bromine (1.94 mol) is added dropwise over 90 minutes, ensuring the temperature remains below +10 °C.[1][2]

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 16 hours.[1][2]

  • Workup: Aqueous sodium bisulfite solution (20% w/v, 100 mL) is added to quench excess bromine. The mixture is transferred to a separatory funnel, and brine (100 mL) is added to facilitate phase separation. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude dibromide product.

Step 2: Synthesis of this compound
  • Reaction Setup: The crude dibromide intermediate from the previous step (approx. 1.77 mol) and methanol (400 mL) are placed in a nitrogen-flushed three-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and a mechanical stirrer.[1]

  • Addition of Acetohydroxamic Acid: Solid acetohydroxamic acid (1.68 mol) is added to the solution.[1]

  • Base Addition: With stirring, sodium methoxide solution (3.9 mol, 25 wt % in methanol) is added dropwise over 2 hours. An exothermic reaction will occur, and the temperature may rise to reflux (+65 °C).[1][2]

  • Reaction and Reflux: After the addition is complete, the thick brown mixture is heated at +64 °C for 16 hours.[3]

  • Workup and Isolation: The reaction mixture is cooled and then concentrated under reduced pressure. The residue is partitioned between water and dichloromethane. The aqueous layer is extracted multiple times with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Data Summary

The following table summarizes the quantitative data associated with this synthetic protocol.

ParameterValueReference
Overall Yield 62%[1][2][3][4]
Starting Material 2-Methyl-2-butenenitrile (technical grade)[1][3]
Key Reagents Acetohydroxamic acid, Bromine, Sodium Methoxide[1][2]
Reaction Time (Step 1) 16 hours[1][2]
Reaction Time (Step 2) 16 hours[3]
Reaction Temperature (Step 1) < +10 °C (addition), then room temperature[1][2]
Reaction Temperature (Step 2) Up to +65 °C (reflux)[1][2]
¹H NMR (300 MHz, CDCl₃) δ 4.23 (q, 1H, J = 7 Hz), 2.27 (s, 3H), 2.06 (d, 3H, J = 7 Hz)[1]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_prep Preparation of Dibromide Intermediate cluster_cyclization Cyclization and Purification A Dissolve 2-methyl-2-butenenitrile in Dichloromethane B Cool to +1 °C A->B C Add Bromine dropwise (keep temp < +10 °C) B->C D Stir at Room Temperature for 16 hours C->D E Quench with Sodium Bisulfite D->E F Extract with Dichloromethane E->F G Dry and Concentrate F->G H Combine Dibromide, Methanol, and Acetohydroxamic Acid G->H Crude Intermediate I Add Sodium Methoxide dropwise H->I J Heat at +64 °C for 16 hours I->J K Concentrate and Partition between Water and Dichloromethane J->K L Extract with Dichloromethane K->L M Dry, Concentrate, and Purify L->M End End M->End Final Product

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

This protocol offers a reliable and high-yielding method for the synthesis of this compound, a crucial building block for drug discovery and development. By employing a regioselective approach, this procedure overcomes common challenges associated with the synthesis of 3-aminoisoxazoles, providing a pure product on a significant scale. Researchers and scientists can confidently utilize this detailed guide for their synthetic needs.

References

Application Notes and Protocols for 4,5-Dimethylisoxazol-3-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethylisoxazol-3-amine is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features and electronic properties make it a valuable scaffold for the development of novel therapeutic agents. The isoxazole ring system is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. The presence of a primary amino group at the 3-position of the 4,5-dimethylisoxazole core provides a convenient handle for synthetic diversification, allowing for the facile introduction of various substituents to modulate the pharmacological profile of the resulting derivatives.

One of the key advantages of the 3-amino-4,5-dimethylisoxazole moiety is its demonstrated metabolic stability, particularly when compared to its 5-aminoisoxazole regioisomer. This enhanced stability can lead to improved pharmacokinetic properties in drug candidates, a critical consideration in the optimization phase of drug discovery.

Applications in Drug Discovery

The primary application of this compound in drug discovery lies in its role as a key intermediate for the synthesis of potent and selective enzyme inhibitors and receptor modulators. Its derivatives have shown promise in targeting a variety of biological pathways implicated in human diseases.

Selective Endothelin-A (ETA) Receptor Antagonists

A prominent example of the successful incorporation of the this compound scaffold is in the development of selective antagonists for the endothelin-A (ETA) receptor. The endothelin system plays a crucial role in vasoconstriction and cell proliferation, and its dysregulation is implicated in cardiovascular diseases such as hypertension and heart failure.

BMS-207940 is a highly potent and selective ETA receptor antagonist that features the N-(4,5-dimethylisoxazol-3-yl)sulfonamide moiety.[1][2] This compound demonstrates the successful application of this building block in achieving high target affinity and selectivity.

Table 1: Biological Activity of BMS-207940

CompoundTargetBinding Affinity (Ki)Selectivity (ETA vs ETB)
BMS-207940Endothelin-A (ETA) Receptor10 pM80,000-fold

Data sourced from J. Med. Chem. 2003, 46, 1, 125–137.[1][2]

The exceptional potency and selectivity of BMS-207940 highlight the importance of the this compound scaffold in the design of targeted therapies.

Experimental Protocols

Protocol 1: Synthesis of N-(4,5-Dimethylisoxazol-3-yl)benzenesulfonamide (A Representative Sulfonamide Derivative)

This protocol describes a general method for the synthesis of a sulfonamide derivative from this compound.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Base Addition: Add anhydrous pyridine (1.2 eq.) to the solution.

  • Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. To this stirred solution, add a solution of benzenesulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise via a dropping funnel over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Upon completion, dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

DOT Diagram: Workflow for Sulfonamide Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve this compound in anhydrous DCM B Add anhydrous pyridine A->B C Cool to 0 °C B->C D Add benzenesulfonyl chloride solution dropwise C->D E Warm to RT and stir for 4-16h D->E F Dilute with DCM E->F G Wash with 1M HCl, H2O, NaHCO3, and brine F->G H Dry organic layer G->H I Concentrate under reduced pressure H->I J Purify by recrystallization or column chromatography I->J

Caption: Experimental workflow for the synthesis of N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide.

Signaling Pathway

Endothelin Receptor Signaling Pathway

Derivatives of this compound, such as BMS-207940, act as antagonists of the ETA receptor, thereby inhibiting the downstream signaling cascade initiated by endothelin-1 (ET-1). Understanding this pathway is crucial for elucidating the mechanism of action of these compounds.

Upon binding of ET-1 to the ETA receptor, a conformational change is induced, leading to the activation of G proteins, primarily Gq/11. This activation initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels and PKC activation ultimately lead to vasoconstriction and cell proliferation. ETA receptor antagonists competitively bind to the receptor, preventing ET-1 from initiating this signaling cascade.

DOT Diagram: Endothelin Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ET1 Endothelin-1 (ET-1) ETA_R ETA Receptor ET1->ETA_R Binds Gq Gq/11 ETA_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation Antagonist This compound Derivative (e.g., BMS-207940) Antagonist->ETA_R Blocks

Caption: Simplified schematic of the endothelin-A receptor signaling pathway and its inhibition.

References

Application Notes and Protocols: Synthesis of a Novel ETA Receptor Antagonist Utilizing 4,5-Dimethylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that mediates its effects through two G protein-coupled receptor subtypes, endothelin receptor type A (ETA) and type B (ETB).[1] The ETA receptor is predominantly located on vascular smooth muscle cells, and its activation leads to vasoconstriction and cell proliferation.[1][2] Consequently, antagonism of the ETA receptor is a key therapeutic strategy for managing conditions such as pulmonary arterial hypertension (PAH).[3] Bosentan, a dual ETA/ETB antagonist, was the first approved drug in this class for the treatment of PAH.[3] This has spurred further research into novel ETA receptor antagonists with improved selectivity and pharmacokinetic profiles.

This document outlines a detailed protocol for the synthesis of a novel potential ETA receptor antagonist, N-(4',5-dimethoxy-[1,1'-biphenyl]-2-yl)-N'-(4,5-dimethylisoxazol-3-yl)sulfamide , leveraging the structural motif of 4,5-dimethylisoxazol-3-amine. This starting material is a valuable building block for creating compounds with potential biological activity. The proposed synthetic route is based on established chemical transformations, including chlorosulfonylation and sulfonamide formation.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthetic protocol.

Compound/ReagentMolecular FormulaMolar Mass ( g/mol )Molar EquivalentTheoretical Yield (g)
4',5-Dimethoxy-[1,1'-biphenyl]-2-amineC₁₄H₁₅NO₂229.271.0-
Chlorosulfonic acidClHO₃S116.521.1-
Thionyl chlorideSOCl₂118.972.0-
4',5-Dimethoxy-[1,1'-biphenyl]-2-sulfonyl chlorideC₁₄H₁₃ClO₄S328.77-3.29
This compoundC₅H₈N₂O112.131.0-
Final Product C₁₉H₂₁N₃O₅S 419.46 - 4.19

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of the target ETA receptor antagonist.

Step 1: Synthesis of 4',5-Dimethoxy-[1,1'-biphenyl]-2-sulfonyl chloride

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4',5-dimethoxy-[1,1'-biphenyl]-2-amine (2.29 g, 10 mmol).

  • Dissolution: Dissolve the starting material in chloroform (50 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (0.73 mL, 11 mmol) dropwise to the stirred solution over 15 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then at room temperature for 2 hours.

  • Addition of Thionyl Chloride: Re-cool the mixture to 0 °C and add thionyl chloride (1.46 mL, 20 mmol) dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (100 g).

  • Extraction: Separate the organic layer and extract the aqueous layer with chloroform (2 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 4',5-dimethoxy-[1,1'-biphenyl]-2-sulfonyl chloride as a solid.

Step 2: Synthesis of N-(4',5-dimethoxy-[1,1'-biphenyl]-2-yl)-N'-(4,5-dimethylisoxazol-3-yl)sulfamide

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.12 g, 10 mmol) in pyridine (20 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Add a solution of 4',5-dimethoxy-[1,1'-biphenyl]-2-sulfonyl chloride (3.29 g, 10 mmol) in dichloromethane (20 mL) dropwise to the stirred solution of the amine.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Work-up: Pour the reaction mixture into 1 M hydrochloric acid (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), and then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the final product.

Visualizations

ETA Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the ETA receptor.

ETA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 (ET-1) ETA ETA Receptor ET-1->ETA Binds Gq Gq ETA->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC Activates Contraction Smooth Muscle Contraction Ca2->Contraction Proliferation Cell Proliferation PKC->Proliferation

Caption: ETA Receptor Signaling Pathway.

Experimental Workflow for the Synthesis of the Novel ETA Receptor Antagonist

The diagram below outlines the key steps in the synthesis of the target compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Sulfonyl Chloride Intermediate cluster_step2 Step 2: Synthesis of Final Product Start1 4',5-Dimethoxy-[1,1'-biphenyl]-2-amine Reaction1 Chlorosulfonylation Start1->Reaction1 Reagent1 Chlorosulfonic Acid & Thionyl Chloride Reagent1->Reaction1 Intermediate 4',5-Dimethoxy-[1,1'-biphenyl]-2-sulfonyl chloride Reaction1->Intermediate Purification1 Column Chromatography Intermediate->Purification1 Reaction2 Sulfonamide Formation Purification1->Reaction2 Intermediate from Step 1 Start2 This compound Start2->Reaction2 FinalProduct N-(4',5-dimethoxy-[1,1'-biphenyl]-2-yl)-N'-(4,5-dimethylisoxazol-3-yl)sulfamide Reaction2->FinalProduct Purification2 Recrystallization/ Column Chromatography FinalProduct->Purification2

Caption: Synthetic Workflow.

References

Application Notes and Protocols for the Use of 4,5-Dimethylisoxazol-3-amine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of 4,5-Dimethylisoxazol-3-amine as a key intermediate in the synthesis of novel agrochemicals. The following sections detail the synthesis of a model herbicidal compound, N-(4,5-dimethylisoxazol-3-yl)-2-nitrobenzenesulfonamide, including a comprehensive experimental protocol, quantitative data, and a discussion of the potential mode of action.

Introduction

This compound is a versatile heterocyclic amine that serves as a valuable building block in the development of new agrochemicals, including herbicides and fungicides.[1] Its isoxazole core is a recognized pharmacophore in various biologically active molecules. The primary amino group of this compound allows for straightforward derivatization, most notably through reactions like acylation and condensation, to generate a diverse range of compounds with potential agrochemical applications.[1] A particularly significant application lies in the synthesis of sulfonylurea and sulfonamide derivatives, which are well-established classes of herbicides.

Synthesis of a Model Herbicidal Compound: N-(4,5-dimethylisoxazol-3-yl)-2-nitrobenzenesulfonamide

A key reaction in the derivatization of this compound for agrochemical purposes is its condensation with sulfonyl chlorides to form sulfonamides. This application note focuses on the synthesis of N-(4,5-dimethylisoxazol-3-yl)-2-nitrobenzenesulfonamide, a representative compound illustrating this synthetic route. The general reaction involves the nucleophilic attack of the amino group of this compound on the electrophilic sulfur atom of a benzenesulfonyl chloride.

Experimental Protocol: Synthesis of N-(4,5-dimethylisoxazol-3-yl)-2-nitrobenzenesulfonamide

This protocol outlines the laboratory-scale synthesis of the target compound.

Materials:

  • This compound

  • 2-Nitrobenzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Addition of Base: To the stirred solution, add pyridine (1.2 eq) as a base to neutralize the hydrochloric acid byproduct.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 2-Nitrobenzenesulfonyl chloride (1.0 eq) in DCM to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, wash the reaction mixture with 1 M hydrochloric acid to remove excess pyridine.

    • Separate the organic layer and wash it with a saturated sodium bicarbonate solution to remove any remaining acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-(4,5-dimethylisoxazol-3-yl)-2-nitrobenzenesulfonamide.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of N-(4,5-dimethylisoxazol-3-yl)-2-nitrobenzenesulfonamide.

ParameterValue
Reactant Molar Ratio
This compound1.0
2-Nitrobenzenesulfonyl chloride1.0
Pyridine1.2
Reaction Conditions
SolventDichloromethane (DCM)
TemperatureRoom Temperature
Reaction Time2-4 hours (monitor by TLC)
Product Characteristics
Yield85-95% (typical)
Purity>95% (after purification)

Logical Workflow for Agrochemical Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis and screening of novel agrochemicals starting from this compound.

Agrochemical_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_screening Screening Stage start This compound reaction Condensation / Acylation start->reaction reactant Sulfonyl Chloride / Carboxylic Acid / Isocyanate reactant->reaction product Crude Product reaction->product purification Purification (Chromatography / Recrystallization) product->purification final_product Pure Active Ingredient Candidate purification->final_product bioassay Primary Biological Screening (e.g., Herbicidal Assay) final_product->bioassay hit_id Hit Identification bioassay->hit_id dose_response Dose-Response Studies hit_id->dose_response lead_compound Lead Compound Selection dose_response->lead_compound ALS_Inhibition_Pathway herbicide N-(4,5-dimethylisoxazol-3-yl)- 2-nitrobenzenesulfonamide (Herbicidal Compound) als Acetolactate Synthase (ALS) herbicide->als Inhibition bcaa Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) als->bcaa Catalyzes protein_synthesis Protein Synthesis bcaa->protein_synthesis Essential for cell_division Cell Division & Growth protein_synthesis->cell_division Required for plant_death Plant Death cell_division->plant_death Cessation leads to

References

Application Notes and Protocols for the Large-Scale Production of 4,5-Dimethylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the multi-mole scale synthesis of 4,5-Dimethylisoxazol-3-amine, a key intermediate in the synthesis of various biologically active compounds.[1] The described method is advantageous as it is operationally straightforward, provides a good overall yield, and avoids the formation of the hard-to-separate regioisomeric impurity, 5-amino-3,4-dimethylisoxazole.[2][3][4][5]

Overview of the Synthetic Strategy

The large-scale synthesis of this compound is achieved through a two-step process starting from technical-grade 2-methyl-2-butenenitrile and acetohydroxamic acid.[2][5] The key features of this synthesis are the initial purification of the starting nitrile mixture and the use of acetohydroxamic acid as a hydroxylamine equivalent, which ensures high regioselectivity.[2][3][4][5]

The overall reaction scheme is as follows:

  • Step 1: Isomerization of 2-Methyl-2-butenenitrile: The technical-grade starting material, a mixture of Z and E isomers of 2-methyl-2-butenenitrile, is treated with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to enrich the more reactive E-isomer.[2]

  • Step 2: Cyclization and Hydrolysis: The purified 2-methyl-2-butenenitrile is reacted with acetohydroxamic acid in the presence of a strong base (sodium methoxide). The resulting intermediate is then hydrolyzed in situ to yield the final product, this compound.[2]

Data Presentation

The following table summarizes the quantitative data for the multi-mole scale synthesis of this compound.[2]

ParameterValue
Starting Material Technical-grade 2-methyl-2-butenenitrile
Key Reagents Acetohydroxamic acid, Sodium methoxide, DBU
Scale Multi-mole
Overall Yield 62%
Purity of Final Product High (free of isomeric impurity)
Reaction Time (Step 1) 16 hours
Reaction Time (Step 2) 16 hours

Experimental Protocols

3.1. Materials and Reagents

  • Technical-grade 2-methyl-2-butenenitrile

  • Acetohydroxamic acid

  • Sodium methoxide solution (25 wt % in methanol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

3.2. Step 1: Purification of Technical-Grade 2-Methyl-2-butenenitrile

  • Charge a suitable reaction vessel with technical-grade 2-methyl-2-butenenitrile (1.98 mol) and dichloromethane (530 mL).

  • Cool the solution to 7 °C using an ice bath.

  • Add DBU (11 mmol) to the cooled solution.

  • Remove the cooling bath and allow the mixture to warm to room temperature while stirring for 16 hours.

  • The resulting solution of purified 2-methyl-2-butenenitrile is used directly in the next step.

3.3. Step 2: Synthesis of this compound

  • In a separate, appropriately sized reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, charge acetohydroxamic acid (2.0 mol) and methanol (1.8 L).

  • Cool the suspension to 0 °C in an ice bath.

  • Add the solution of purified 2-methyl-2-butenenitrile from Step 1 to the acetohydroxamic acid suspension.

  • Slowly add a 25 wt % solution of sodium methoxide in methanol (3.9 mol) to the reaction mixture over 2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 64 °C for 16 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • To the residue, add water and 6 N HCl to adjust the pH to approximately 1.

  • Wash the acidic aqueous layer with dichloromethane to remove any non-polar impurities.

  • Adjust the pH of the aqueous layer to approximately 10 with the addition of 50% aqueous NaOH.

  • Extract the product from the basic aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Further purification can be achieved by recrystallization or chromatography if necessary.

Visualizations

4.1. Synthetic Pathway

G Synthesis of this compound A 2-Methyl-2-butenenitrile (Technical Grade) B Purified 2-Methyl-2-butenenitrile A->B DBU, CH2Cl2 D Intermediate Adduct B->D Sodium Methoxide, MeOH C Acetohydroxamic Acid C->D Sodium Methoxide, MeOH E This compound D->E Hydrolysis (in situ)

Caption: Chemical synthesis pathway for this compound.

4.2. Experimental Workflow

G Experimental Workflow start Start prep_nitrile Purify 2-Methyl-2-butenenitrile with DBU start->prep_nitrile reaction React Purified Nitrile with Acetohydroxamic Acid and NaOMe prep_nitrile->reaction hydrolysis In Situ Hydrolysis reaction->hydrolysis workup Aqueous Workup (Acid/Base Extraction) hydrolysis->workup purification Purification (Concentration/Recrystallization) workup->purification end Final Product purification->end

References

Application Notes and Protocols for the Derivatization of 4,5-Dimethylisoxazol-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 4,5-dimethylisoxazol-3-amine, a key building block in the synthesis of medicinally relevant compounds. The isoxazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and neuroprotective effects.[1][2][3] This document outlines detailed protocols for the synthesis of N-acyl, N-sulfonyl, and N-urea/thiourea derivatives of this compound, along with a summary of their reported biological activities.

Overview of Derivatization Strategies

The primary amino group of this compound serves as a versatile handle for introducing a variety of functional groups, thereby enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The principal derivatization strategies include:

  • N-Acylation: Reaction with carboxylic acids, acid chlorides, or acid anhydrides to form amide derivatives.

  • N-Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to produce the corresponding ureas and thioureas.

These derivatizations allow for the introduction of diverse substituents, which can modulate the compound's polarity, hydrogen bonding capacity, and steric profile, all of which are critical determinants of biological activity.

Data Presentation: Biological Activities of this compound Derivatives

The following table summarizes the reported biological activities of various derivatives of this compound and related isoxazole structures. This data provides a snapshot of the potential therapeutic applications of this compound class.

Derivative ClassTarget/ActivityIC50/MICCell Line/OrganismReference
Sulfonamide Anticancer7.64 µg/mLNot Specified[2]
Sulfonamide Anticancer6.99 µg/mLNot Specified[2]
Isoxazole-piperazine hybrid Anticancer0.3 µMHuh7 (Liver Cancer)[4]
Isoxazole-piperazine hybrid Anticancer3.7 µMMahlavu (Liver Cancer)[4]
N-Aryl-1,3,4-oxadiazol-2-amine Anticancer86.61% growth inhibition at 10 µMSNB-19 (CNS Cancer)[5]
N-Aryl-1,3,4-oxadiazol-2-amine Anticancer85.26% growth inhibition at 10 µMOVCAR-8 (Ovarian Cancer)[5]
Thiourea derivative Antitrypanosomal0.18 µMTrypanosoma brucei[6]
Thiourea derivative Antitrypanosomal0.22 µMTrypanosoma brucei[6]

Experimental Protocols

The following are detailed, representative protocols for the derivatization of this compound.

General N-Acylation Protocol

This protocol describes the synthesis of an N-acyl derivative of this compound using an acid chloride.

Diagram of N-Acylation Workflow

acylation_workflow start Start reagents This compound + Acid Chloride + Pyridine in DCM start->reagents reaction Stir at room temperature (2-12 h) reagents->reaction workup Aqueous Workup (HCl, NaHCO3, Brine) reaction->workup extraction Extract with DCM workup->extraction purification Dry (Na2SO4) Concentrate Column Chromatography extraction->purification product N-Acyl Derivative purification->product

Caption: Workflow for N-acylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Acid chloride (e.g., benzoyl chloride) (1.1 eq)

  • Pyridine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in anhydrous DCM, add pyridine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl derivative.

General N-Sulfonylation Protocol

This protocol details the synthesis of a sulfonamide derivative from this compound.

Diagram of N-Sulfonylation Workflow

sulfonylation_workflow start Start reagents This compound + Sulfonyl Chloride + Pyridine in DCM start->reagents reaction Stir at 43 °C (3-12 h) reagents->reaction workup Dilute with HCl and Water reaction->workup extraction Extract with Ethyl Acetate workup->extraction purification Wash with Water and Brine Dry (Na2SO4) Concentrate extraction->purification product N-Sulfonyl Derivative purification->product urea_thiourea_workflow start Start reagents This compound + Isocyanate/Isothiocyanate in DCM start->reagents reaction Reflux for 23-24 h reagents->reaction workup Cool to Room Temperature reaction->workup purification Filter Precipitate Wash with DCM workup->purification product Urea/Thiourea Derivative purification->product signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase Kinase (e.g., AKT, CDK4) Receptor->Kinase Activation Downstream Downstream Effectors Kinase->Downstream Transcription Gene Transcription Downstream->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Isoxazole Derivative (Kinase Inhibitor) Inhibitor->Kinase Inhibition

References

Application Notes and Protocols for Coupling Reactions Involving 4,5-Dimethylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for key coupling reactions involving 4,5-dimethylisoxazol-3-amine, a versatile building block in medicinal chemistry. The protocols for amide coupling, urea formation, and Buchwald-Hartwig amination are outlined to facilitate the synthesis of diverse compound libraries for drug discovery and development.

Introduction

This compound is a valuable heterocyclic amine used in the synthesis of a variety of biologically active compounds.[1][2] Its isoxazole core is a privileged scaffold in medicinal chemistry, and the primary amino group at the 3-position allows for a wide range of functionalization through various coupling reactions. This document details protocols for three common and powerful C-N bond-forming reactions: amide coupling, urea synthesis, and palladium-catalyzed Buchwald-Hartwig amination. These reactions are fundamental in the construction of novel chemical entities for screening and lead optimization in drug discovery programs.

Data Presentation: Summary of Coupling Reactions

The following table summarizes representative conditions and expected outcomes for the coupling reactions of this compound.

Reaction TypeCoupling PartnerCatalyst/ReagentBaseSolventTemp. (°C)Time (h)Yield (%)
Amide Coupling Benzoic AcidHATUDIPEADMFRT2~85
Urea Synthesis Phenyl IsocyanateNoneN/AAcetoneRT3-4~90
Buchwald-Hartwig Amination 4-ChlorotoluenePd(dba)₂ / XPhosNaOtBuToluene1006~80-90

Experimental Protocols

Amide Coupling via HATU-Mediated Activation

This protocol describes the formation of an amide bond between this compound and a carboxylic acid using the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • Carboxylic acid (e.g., Benzoic acid)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add HATU (1.1 mmol, 1.1 equiv) and DIPEA (2.0 mmol, 2.0 equiv).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4,5-dimethylisoxazol-3-yl)amide.

Urea Synthesis via Reaction with an Isocyanate

This protocol details the synthesis of a urea derivative by the reaction of this compound with an isocyanate.

Materials:

  • This compound

  • Isocyanate (e.g., Phenyl isocyanate)

  • Anhydrous acetone

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous acetone (10 mL) in a round-bottom flask.

  • To the stirred solution, add the isocyanate (1.0 mmol, 1.0 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 3-4 hours. A precipitate may form during this time.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • If a precipitate has formed, collect the solid by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum to yield the pure urea product.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or flash column chromatography.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction allows for the formation of N-aryl-4,5-dimethylisoxazol-3-amine derivatives from aryl halides.

Materials:

  • This compound

  • Aryl halide (e.g., 4-Chlorotoluene)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer with heating

  • Standard laboratory glassware for inert atmosphere techniques

Procedure:

  • In a glovebox or under a stream of inert gas (e.g., Argon or Nitrogen), add Pd(dba)₂ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous toluene (5 mL) to the tube.

  • Stir the mixture at room temperature for 5 minutes.

  • Add the aryl halide (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS. The reaction is typically complete within 6-12 hours.

  • After completion, cool the reaction mixture to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-aryl-4,5-dimethylisoxazol-3-amine.

Visualizations

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Carboxylic Acid + DMF B Add HATU + DIPEA A->B 1.0 equiv 1.1 equiv, 2.0 equiv C Pre-activation (15 min, RT) B->C D Add 4,5-Dimethyl- isoxazol-3-amine C->D 1.0 equiv E Reaction (2-4 h, RT) D->E F Quench with Water & Extract with EtOAc E->F G Wash with NaHCO3 & Brine F->G H Dry, Concentrate G->H I Column Chromatography H->I J Product I->J Pure Amide

Caption: Workflow for HATU-mediated amide coupling.

Urea_Synthesis_Workflow cluster_reaction Reaction cluster_isolation Isolation A This compound in Acetone B Add Isocyanate (dropwise, RT) A->B 1.0 equiv C Stir at RT (3-4 h) B->C D Filter Precipitate C->D If precipitate forms F Concentrate & Purify (if no precipitate) C->F If no precipitate E Wash & Dry D->E G Product E->G Pure Urea F->G

Caption: Workflow for urea synthesis.

Buchwald_Hartwig_Pathway pd0 Pd(0)L pd2_halide L-Pd(II)(Ar)(X) pd0->pd2_halide Oxidative Addition (Ar-X) pd2_amine [L-Pd(II)(Ar)(Amine)]+ pd2_halide->pd2_amine + Amine pd2_amido L-Pd(II)(Ar)(NR'R'') pd2_amine->pd2_amido - H+ pd2_amido->pd0 Reductive Elimination product Ar-NR'R'' pd2_amido->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

experimental procedure for N-alkylation of 4,5-Dimethylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: N-Alkylation of 4,5-Dimethylisoxazol-3-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. The functionalization of the amino group through N-alkylation allows for the synthesis of a diverse range of derivatives with modified physicochemical and pharmacological properties. This document provides detailed protocols for two common and effective methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Experimental Protocols

Protocol 1: Direct N-Alkylation using Alkyl Halides

This protocol describes the N-alkylation of this compound using an alkyl halide in the presence of a non-nucleophilic base. This method is straightforward and utilizes readily available reagents.[1][2]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Add a suitable solvent such as Acetonitrile or DMF (to a concentration of 0.1-0.2 M).

  • Add the base (K₂CO₃, 2.0-3.0 eq or DIPEA, 1.5-2.0 eq) to the stirred solution.

  • At room temperature, add the alkyl halide (1.0-1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to a temperature between 50-80 °C and allow it to stir for 4-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If K₂CO₃ was used, filter off the inorganic salts.

  • If DMF was used as the solvent, dilute the reaction mixture with EtOAc and wash with water and brine to remove the DMF. If ACN was used, concentrate the mixture under reduced pressure.

  • Dissolve the resulting residue in EtOAc and wash with a saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Protocol 2: Reductive Amination with Aldehydes or Ketones

This protocol details the N-alkylation of this compound via reductive amination with an aldehyde or ketone. This method is particularly useful for synthesizing secondary amines and often proceeds under mild conditions, avoiding over-alkylation.[2][3]

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM or DCE (to a concentration of 0.1-0.2 M).

  • Add the aldehyde or ketone (1.0-1.2 eq) to the stirred solution.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture in portions.

  • Continue stirring the reaction mixture at room temperature for an additional 2-16 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product using flash column chromatography on silica gel to yield the desired N-alkylated product.

Data Presentation

The following tables provide representative data for the N-alkylation of primary amines based on the general protocols described above. The actual yields for this compound may vary depending on the specific substrates and reaction conditions used.

Table 1: Reagent Quantities for Direct N-Alkylation (Protocol 1)

ReagentMolar Equiv.Example (mmol) for 1 mmol scale
This compound1.01.0
Alkyl Halide1.0-1.21.0-1.2
K₂CO₃2.0-3.02.0-3.0
DIPEA1.5-2.01.5-2.0

Table 2: Reagent Quantities for Reductive Amination (Protocol 2)

ReagentMolar Equiv.Example (mmol) for 1 mmol scale
This compound1.01.0
Aldehyde/Ketone1.0-1.21.0-1.2
NaBH(OAc)₃1.2-1.51.2-1.5

Visualizations

experimental_workflow_direct_alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Add this compound, solvent, and base to flask B 2. Add alkyl halide dropwise A->B C 3. Heat and stir for 4-24h B->C D 4. Monitor by TLC/LC-MS C->D E 5. Cool and filter (if needed) D->E F 6. Solvent removal/extraction E->F G 7. Wash with NaHCO3 and brine F->G H 8. Dry and concentrate G->H I 9. Flash column chromatography H->I J Product I->J

Caption: Workflow for Direct N-Alkylation.

experimental_workflow_reductive_amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve this compound and carbonyl compound in solvent B 2. Stir for 30-60 min (Imine formation) A->B C 3. Add NaBH(OAc)3 portion-wise B->C D 4. Stir for 2-16h at RT C->D E 5. Monitor by TLC/LC-MS D->E F 6. Quench with NaHCO3 E->F G 7. Extract with DCM F->G H 8. Wash with brine G->H I 9. Dry and concentrate H->I J 10. Flash column chromatography I->J K Product J->K

Caption: Workflow for Reductive Amination.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Dimethylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4,5-Dimethylisoxazol-3-amine synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: I am not getting the expected yield of this compound. What are the potential causes and how can I improve it?

A1: Low yield is a common issue in the synthesis of this compound. Several factors can contribute to this problem. Below is a systematic guide to troubleshoot and optimize your reaction.

Potential Causes and Solutions:

  • Purity of Starting Materials: The purity of the starting materials, particularly 2-methyl-2-butenenitrile, is critical. Technical-grade nitriles often contain impurities that can interfere with the reaction.

    • Solution: A recommended approach is to treat the technical-grade 2-methyl-2-butenenitrile with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to remove impurities before use.[1]

  • Reaction Conditions: Temperature and pH are crucial parameters that control the regioselectivity and overall yield of the reaction.

    • Solution: For the synthesis of 3-aminoisoxazoles, maintaining a pH between 7 and 8 and a temperature at or below 45°C is generally favorable. Higher pH (>8) and temperatures can favor the formation of the isomeric 5-aminoisoxazoles.

  • Choice of Base: The base used in the reaction plays a significant role in the reaction's success.

    • Solution: While various bases can be used, the choice of a non-nucleophilic base like DBU for purification of the starting material is a key step. For the main reaction, the basicity needs to be carefully controlled to favor the desired isomer.

  • Reaction Time: Insufficient or excessive reaction time can lead to incomplete conversion or product degradation.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

Issue 2: Formation of Impurities and Side Products

Q2: I am observing significant impurities in my final product. What are the likely side reactions, and how can I minimize them?

A2: The formation of isomers and other byproducts is a common challenge.

Common Impurities and Mitigation Strategies:

  • Isomeric Impurity (5-amino-3,4-dimethylisoxazole): The most common impurity is the regioisomeric 5-amino-3,4-dimethylisoxazole.

    • Mitigation: As mentioned, controlling the pH (7-8) and temperature (≤ 45°C) is key to favor the formation of the desired 3-amino isomer.

  • Unreacted Starting Materials: Incomplete reaction can leave unreacted 2-methyl-2-butenenitrile and acetohydroxamic acid in the product mixture.

    • Mitigation: Ensure optimal reaction conditions and time as determined by reaction monitoring.

  • Side Products from Contaminants: Impurities in the starting nitrile can lead to various side products.

    • Mitigation: Purify the 2-methyl-2-butenenitrile with DBU prior to the reaction.[1]

Issue 3: Difficulty in Product Purification

Q3: I am facing challenges in purifying the final product. What are the recommended purification methods?

A3: The purification of this compound can be challenging due to its physical properties and the presence of closely related impurities.

Purification Strategies:

  • Crystallization: Recrystallization is a common method for purifying the crude product.

    • Recommended Solvents: A mixture of chloroform and petroleum ether can be effective for recrystallization.

  • Column Chromatography: For separating isomeric impurities and other closely related byproducts, column chromatography using silica gel is a viable option. The choice of eluent system will need to be optimized based on the specific impurity profile.

  • Acid-Base Extraction: Since the product is an amine, it can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities by extraction. Subsequent basification of the aqueous layer will regenerate the free amine, which can then be extracted with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is a typical reported yield for the synthesis of this compound?

A1: A practical synthesis using technical-grade 2-methyl-2-butenenitrile and acetohydroxamic acid has been reported to achieve an overall yield of 62% on a multimole scale.[1]

Q2: Are there any alternative synthesis routes for aminoisoxazoles?

A2: Yes, several other methods exist for the synthesis of aminoisoxazoles. One notable alternative is the reaction of an olefin with a nitrosyl halide to form a nitroso halide addition compound, which is then reacted with a cyanide source. For example, 5-amino-3,4-dimethylisoxazole has been synthesized from butene-2 and nitrosyl chloride with yields reported up to 77%.[2] While this produces an isomer, the general principles may be adaptable for the synthesis of other aminoisoxazoles.

Q3: How critical is the quality of the starting 2-methyl-2-butenenitrile?

A3: The quality is highly critical. The use of technical-grade nitrile without purification is a common reason for low yields and the formation of significant impurities. Pre-treatment with DBU is a key step for a successful synthesis.[1]

Data Presentation

Table 1: Summary of a Key Synthesis Protocol and Yield

Starting MaterialsKey ReagentsReported YieldReference
Technical-grade 2-methyl-2-butenenitrile, Acetohydroxamic acidDBU62%[1]

Table 2: Influence of Reaction Conditions on Isomer Formation

ParameterCondition for 3-AminoisoxazoleCondition for 5-Aminoisoxazole
pH 7 - 8> 8
Temperature ≤ 45°CHigher temperatures

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid

This protocol is based on the reported practical synthesis.[1]

Step 1: Purification of 2-Methyl-2-butenenitrile

  • To technical-grade 2-methyl-2-butenenitrile, add a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Stir the mixture at room temperature for a specified time (monitoring for the disappearance of impurities is recommended).

  • Purify the nitrile by distillation to obtain a starting material of acceptable purity.

Step 2: Synthesis of this compound

  • In a suitable reaction vessel, combine the purified 2-methyl-2-butenenitrile and acetohydroxamic acid in an appropriate solvent.

  • Maintain the reaction mixture at a controlled temperature (e.g., ≤ 45°C) and pH (7-8).

  • Stir the reaction mixture for a sufficient duration, monitoring its progress by TLC or HPLC.

  • Upon completion, perform a suitable work-up procedure, which may involve extraction and washing steps.

  • Isolate the crude product.

Step 3: Purification of this compound

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., chloroform-petroleum ether) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Starting Material Preparation cluster_synthesis Synthesis cluster_purification Purification start_nitrile Technical-grade 2-methyl-2-butenenitrile dbu_treatment DBU Treatment start_nitrile->dbu_treatment purified_nitrile Purified Nitrile dbu_treatment->purified_nitrile reaction Reaction (pH 7-8, ≤ 45°C) purified_nitrile->reaction acetohydroxamic_acid Acetohydroxamic Acid acetohydroxamic_acid->reaction workup Work-up reaction->workup crude_product Crude Product workup->crude_product purification_step Recrystallization or Column Chromatography crude_product->purification_step final_product This compound purification_step->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield Observed impure_sm Impure Starting Material (2-methyl-2-butenenitrile) low_yield->impure_sm wrong_conditions Incorrect Reaction Conditions (pH, Temp) low_yield->wrong_conditions bad_base Suboptimal Base low_yield->bad_base reaction_time Inadequate Reaction Time low_yield->reaction_time purify_sm Purify Nitrile with DBU impure_sm->purify_sm optimize_conditions Adjust pH to 7-8 and Temp to ≤ 45°C wrong_conditions->optimize_conditions select_base Select Appropriate Base bad_base->select_base monitor_reaction Monitor Reaction by TLC/HPLC reaction_time->monitor_reaction

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of 4,5-Dimethylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4,5-Dimethylisoxazol-3-amine from a reaction mixture.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common physical properties of this compound?

A1: Understanding the physical properties of the target compound is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.

PropertyValueReference
CAS Number 13999-39-8[1]
Molecular Formula C₅H₈N₂O[1]
Molecular Weight 112.13 g/mol [1]
Appearance White crystalline powder[2]
Melting Point 115-117 °C[2]
Solubility Insoluble in water; Soluble in organic solvents such as ethanol and ether.[2]
Boiling Point 250.0±35.0 °C (Predicted)[2]

Q2: What are the likely impurities in my reaction mixture?

A2: Impurities can originate from starting materials, side reactions, or subsequent degradation. Common impurities may include:

  • Isomeric Aminoisoxazoles: Depending on the synthetic route, isomers such as 5-amino-3,4-dimethylisoxazole may be formed.[3][4]

  • Unreacted Starting Materials: Precursors used in the synthesis that were not fully consumed.

  • Cyclization By-products: In some syntheses, intermediates like 4,5-dihydro-4-halogenoisoxazole derivatives can be formed as by-products.[5]

  • Reagents and Solvents: Residual reagents or solvents from the reaction.

  • Colored Impurities: Discoloration can occur, which may require specific purification steps to remove.[6]

Q3: My purified this compound has a low or broad melting point. What does this indicate and how can I fix it?

A3: A low or broad melting point typically indicates the presence of impurities. To improve purity, consider the following troubleshooting steps:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. Refer to the Recrystallization Protocol in the Experimental Protocols section. A patent for a related compound suggests that one recrystallization can significantly raise the melting point to that of the pure material.[3]

  • Column Chromatography: If recrystallization is ineffective, impurities with different polarities can be separated using column chromatography.

  • Acid-Base Extraction: Since the target compound is an amine, an acidic wash can be used to protonate it, allowing for separation from non-basic impurities.[7]

G start Low/Broad Melting Point recrystallize Perform Recrystallization start->recrystallize check_purity Check Purity (TLC/MP) recrystallize->check_purity success Pure Product Obtained check_purity->success Purity OK chromatography Perform Column Chromatography check_purity->chromatography Purity Not OK check_purity2 Check Purity (TLC/MP) chromatography->check_purity2 success2 Pure Product Obtained check_purity2->success2 Purity OK further_analysis Characterize Impurities (NMR/MS) check_purity2->further_analysis Purity Not OK

Caption: Troubleshooting workflow for low purity issues.

Q4: How can I remove a persistent color from my product?

A4: Colored impurities can sometimes be challenging to remove.

  • Activated Carbon (Charcoal): During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. Be cautious, as it can also adsorb the product, potentially reducing the yield.

  • Caustic Wash: A process for a related compound, 3-amino-5-methylisoxazole, describes treating the reaction mixture with an aqueous caustic solution (e.g., NaOH) followed by distillation of the aqueous phase to eliminate discoloration.[6] This may be applicable if the impurity is acidic in nature.

Q5: What are the recommended conditions for column chromatography?

A5: For separating this compound from less polar or more polar impurities, normal-phase silica gel chromatography is a common choice.

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) A gradient of ethyl acetate in hexanes or dichloromethane in methanol. Start with a low polarity mixture and gradually increase the polarity.
Monitoring Thin-Layer Chromatography (TLC) with the same solvent system. Visualize spots with a UV lamp (254 nm) and/or an iodine chamber.

A reverse-phase HPLC method has also been described for analysis and preparative separation, using a mobile phase of acetonitrile and water with a phosphoric acid or formic acid modifier.[1]

Experimental Protocols

Protocol 1: Recrystallization from an Organic Solvent

This protocol is designed to purify the solid crude product by removing soluble impurities.

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Based on its properties, solvents like ethanol, benzene, or mixtures of ethyl acetate/hexanes could be suitable.[2][3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Acid-Base Extraction for Amine Purification

This method separates the basic this compound from neutral or acidic impurities.[7]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated amine will move to the aqueous layer.

  • Separation: Separate the aqueous layer (containing the protonated product) from the organic layer (containing non-basic impurities).

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10 M NaOH) until the solution is basic (pH > 10). This will deprotonate the amine, causing it to precipitate or form an organic layer.

  • Re-extraction: Extract the deprotonated amine back into an organic solvent (e.g., dichloromethane) several times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.

G cluster_0 Step 1: Acid Wash cluster_1 Step 2: Basification & Re-extraction cluster_2 Impurity Removal a0 Crude Mixture in Organic Solvent a1 Add Dilute Acid (HCl) a0->a1 a2 Shake & Separate Layers a1->a2 b0 Aqueous Layer: Protonated Amine (Product) a2->b0 Aqueous Phase c0 Organic Layer: Neutral/Acidic Impurities a2->c0 Organic Phase b1 Add Base (NaOH) b0->b1 b2 Extract with Organic Solvent b1->b2 final Purified Amine in Organic Solvent b2->final c1 Discard or Process Separately c0->c1

Caption: Workflow for purification via acid-base extraction.

References

avoiding isomeric impurities in 4,5-Dimethylisoxazol-3-amine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges in the synthesis of 4,5-dimethylisoxazol-3-amine, with a particular focus on avoiding isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common isomeric impurity encountered during the synthesis of this compound?

The most common and challenging isomeric impurity is 5-amino-3,4-dimethylisoxazole. Its formation often complicates the synthesis and purification of the desired this compound, as the two isomers can be difficult to separate.[1][2][3]

Q2: Why is the formation of isomeric impurities a significant issue in the synthesis of 3-aminoisoxazoles?

The formation of regioisomeric impurities is a known challenge in the synthesis of 3-amino-4,5-dialkylisoxazoles.[1][3] Traditional methods, such as the condensation of hydroxylamine with β-dicarbonyl compounds or their equivalents, can often lead to mixtures of isomers due to the two electrophilic sites on the precursor molecule, resulting in poor regioselectivity.[4][5]

Q3: What are the primary synthetic strategies to avoid the formation of the 5-amino-3,4-dimethylisoxazole impurity?

A highly effective strategy to prevent the formation of the isomeric impurity is to utilize an N-protected hydroxylamine equivalent in the synthesis.[1][2][3] This approach directs the cyclization to selectively form the desired 3-aminoisoxazole. Acetohydroxamic acid and hydroxyurea are examples of N-protected hydroxylamine equivalents that have been successfully used for this purpose.[1][2][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Presence of 5-amino-3,4-dimethylisoxazole impurity in the final product. Use of unprotected hydroxylamine in the reaction with a precursor having two electrophilic sites, leading to a lack of regioselectivity.Employ an N-protected hydroxylamine equivalent, such as acetohydroxamic acid, to ensure regioselective formation of the 3-aminoisoxazole.[1][2][3]
Low yield of the desired this compound. Impure starting materials, such as technical-grade 2-methyl-2-butenenitrile which may contain geometric isomers.Purify the starting nitrile prior to the reaction. For instance, treatment of technical-grade 2-methyl-2-butenenitrile with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can improve the purity of the starting material.[1][2]
Inconsistent reaction outcomes and formation of multiple byproducts. Reaction conditions are not optimized for regioselectivity. The choice of solvent, base, and temperature can significantly influence the reaction pathway.Carefully control and optimize reaction conditions. For related isoxazole syntheses, factors like the solvent and the use of specific bases or Lewis acids have been shown to direct the regiochemical outcome.[4][5][6]

Experimental Protocols

Protocol 1: Regioselective Synthesis of this compound using Acetohydroxamic Acid

This protocol is adapted from a reported practical synthesis and is designed to minimize the formation of the 5-amino-3,4-dimethylisoxazole isomer.[1][2]

Materials:

  • Technical-grade 2-methyl-2-butenenitrile

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM)

  • 2,3-Dibromo-2-methylbutanenitrile (intermediate)

  • Acetohydroxamic acid

  • Sodium methoxide solution (25 wt % in methanol)

  • Methanol

  • Bromine

  • Aqueous sodium bisulfite solution

  • Brine

Procedure:

  • Purification of 2-Methyl-2-butenenitrile:

    • Dissolve technical-grade 2-methyl-2-butenenitrile in dichloromethane.

    • Cool the solution in an ice bath and add a catalytic amount of DBU.

    • Stir the mixture to isomerize the nitrile to the desired starting material of acceptable purity.

  • Bromination:

    • Cool the purified nitrile solution in an ice bath.

    • Add bromine dropwise while maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with aqueous sodium bisulfite solution.

  • Cyclization with Acetohydroxamic Acid:

    • Prepare a mixture of acetohydroxamic acid in methanol.

    • Add the crude 2,3-dibromo-2-methylbutanenitrile intermediate to this mixture.

    • Add sodium methoxide solution dropwise. The temperature will rise and a precipitate may form.

    • Heat the mixture at reflux overnight.

  • Work-up and Isolation:

    • Cool the reaction mixture and add water.

    • Filter the resulting solid and wash with water and a minimal amount of cold methanol.

    • Dry the solid to obtain this compound, free of the isomeric impurity.

Visualizing Reaction Pathways

The following diagrams illustrate the problematic non-regioselective synthesis versus the recommended regioselective approach.

non_regioselective start 2-Methylpentane-2,4-dione + Hydroxylamine mixture Mixture of Isomers (Difficult to Separate) start->mixture Non-regioselective Reaction product1 This compound (Desired Product) product2 3,5-Dimethylisoxazol-4-amine (Isomeric Impurity) mixture->product1 Leads to mixture->product2 Leads to

Caption: Non-regioselective synthesis leading to a mixture of isomers.

regioselective start 2-Methyl-2-butenenitrile + Acetohydroxamic Acid (N-protected hydroxylamine) product This compound (Desired Product) start->product Regioselective Synthesis no_impurity No Isomeric Impurity Formed

Caption: Recommended regioselective synthesis pathway.

References

Technical Support Center: Synthesis of Substituted 3-Aminoisoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted 3-aminoisoxazoles.

Troubleshooting Guides

Problem 1: Low Yield of the Desired 3-Aminoisoxazole Product

Q: My reaction to synthesize a substituted 3-aminoisoxazole is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in 3-aminoisoxazole synthesis are a common issue and can stem from several factors. Here are some key areas to investigate and potential solutions:

  • Sub-optimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome. For instance, in the synthesis from propiolonitriles and hydroxylamine, the reaction is typically carried out at temperatures ranging from room temperature (around 20°C) to the reflux temperature of the solvent, for about 1-20 hours.[1] Experiment with different solvents like ethanol, methanol, or aqueous mixtures to find the optimal conditions for your specific substrate.

  • Side Reactions: The formation of by-products can consume starting materials and reduce the yield of the desired product. A common side reaction is the formation of the isomeric 5-aminoisoxazole. The regioselectivity can be influenced by pH and temperature.[2] For example, in the reaction of β-ketonitriles with hydroxylamine, a pH between 7 and 8 at a temperature of ≤45°C favors the formation of 3-aminoisoxazoles, while a pH > 8 and a temperature of 100°C favors the 5-amino isomer.[2]

  • Purity of Starting Materials: Ensure that your starting materials, such as the nitrile and hydroxylamine, are of high purity. Impurities can interfere with the reaction and lead to the formation of undesired side products.

  • Inefficient Cyclization: The final cyclization step to form the isoxazole ring can be a critical point. In some methods, such as those starting from α,β-dihalocarboxylic acid nitriles, heating the reaction mixture after the initial reaction period can promote cyclization.[3]

Problem 2: Formation of the 5-Aminoisoxazole Isomer

Q: I am observing the formation of a significant amount of the 5-aminoisoxazole isomer as a by-product in my synthesis of a 3-aminoisoxazole. How can I improve the regioselectivity?

A: Controlling regioselectivity is a critical challenge in the synthesis of substituted aminoisoxazoles. The formation of the 5-amino isomer is a common competing reaction. Here’s how you can address this:

  • pH and Temperature Control (for β-ketonitrile route): As established by Johnson et al., the reaction of β-ketonitriles with hydroxylamine is highly dependent on pH and temperature.[2]

    • To favor the 3-aminoisoxazole , maintain a pH between 7 and 8 and a temperature at or below 45°C.[2]

    • Conversely, a higher pH (>8) and temperature (100°C) will favor the formation of the 5-aminoisoxazole .[2]

  • Choice of Starting Materials and Reagents:

    • The reaction of allenic nitriles with hydroxylamine has been reported to give 3-alkyl-5-aminoisoxazoles in excellent yield, suggesting this might be a more regioselective route to the 5-amino isomer, and by extension, acetylenic nitriles under specific conditions could favor the 3-amino isomer.[4]

    • The use of N-substituted hydroxylamines, such as N-carbamoyl-hydroxylamine (hydroxyurea), can lead to a more uniform reaction course and high yields of 3-aminoisoxazoles.[3]

  • [3+2] Cycloaddition Strategy: The [3+2] cycloaddition of in situ generated nitrile oxides with enamines can be a highly regioselective method for synthesizing N-Boc protected aminoisoxazoles, which can then be deprotected.[5]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of substituted 3-aminoisoxazoles?

A1: Several classes of compounds can serve as precursors for the synthesis of 3-aminoisoxazoles. Some of the most common include:

  • Propiolonitriles: React with alkaline hydroxylamine to yield 3-aminoisoxazoles.[1]

  • α,β-Dihalocarboxylic acid nitriles or α-halo-β-unsaturated carboxylic acid nitriles: These react with hydroxylamine or its N-substituted derivatives in an alkaline medium.[3]

  • β-Ketonitriles: Reaction with hydroxylamine under controlled pH and temperature conditions can selectively yield 3-aminoisoxazoles.[2]

  • 3-Bromoisoxazolines: These can undergo an addition-elimination reaction with amines to form 3-aminoisoxazolines, which are then oxidized to 3-aminoisoxazoles.[6][7]

  • N-Boc protected chloroximes: These can be used to generate nitrile oxides in situ for [3+2] cycloaddition reactions.[5]

Q2: How can I purify my synthesized 3-aminoisoxazole?

A2: Purification of 3-aminoisoxazoles often involves a combination of techniques:

  • Extraction: The crude product can be extracted from the reaction mixture using an organic solvent like benzene or ether.[1][3] Acid-base extraction can also be effective; for example, dissolving the product in dilute hydrochloric acid, washing with an organic solvent to remove non-basic impurities, and then neutralizing to precipitate the purified product.[1]

  • Recrystallization: This is a common method to obtain a pure crystalline product. Solvents such as aqueous ethanol or a mixture of benzene and n-hexane have been used.[1]

  • Chromatography: Column chromatography can be employed for more challenging separations, especially when dealing with isomeric mixtures.

  • Hydrolysis of a protecting group: In some synthetic strategies, a protecting group is used. For example, a 3-tertiary-butylamino-5-methylisoxazole can be hydrolyzed with a mineral acid like hydrochloric acid to yield the pure 3-amino-5-methylisoxazole.[8]

Q3: Are there any specific safety precautions I should take during the synthesis of 3-aminoisoxazoles?

A3: Yes, standard laboratory safety practices should always be followed. Specific points to consider for these syntheses include:

  • Hydroxylamine: Hydroxylamine and its salts can be corrosive and potentially explosive, especially when heated. Handle with care in a well-ventilated fume hood.

  • Nitriles: Many nitrile compounds are toxic and can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Use flammable organic solvents in a fume hood and away from ignition sources.

  • Bases: Strong bases like sodium hydroxide are corrosive. Handle with care to avoid skin and eye contact.

Quantitative Data Summary

Table 1: Reported Yields for the Synthesis of Substituted 3-Aminoisoxazoles

Starting Material(s)ProductYield (%)Reference
Phenylpropiolonitrile and hydroxylamine hydrochloride3-amino-5-phenylisoxazole70[1]
Tetrolonitrile and hydroxylamine hydrochloride3-amino-5-methylisoxazole71[1]
p-Methoxyphenylpropiolonitrile and hydroxylamine hydrochloride3-amino-5-p-methoxyphenylisoxazole48[1]
N-carbamoyl-hydroxylamine and α,β-dibromo-butyric acid nitrile3-amino-5-methyl-isoxazole67[3]
β-Ketonitriles and hydroxylamine (general procedure)3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles60-90[2]

Key Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-phenylisoxazole from Phenylpropiolonitrile[1]
  • Dissolve 1.90 g of phenylpropiolonitrile in 20 ml of ethanol.

  • Prepare a solution of 5.4 g of hydroxylamine hydrochloride in 40 ml of a 10% aqueous sodium hydroxide solution.

  • Add the hydroxylamine solution to the phenylpropiolonitrile solution.

  • Allow the mixture to stand at room temperature overnight.

  • Extract the reaction mixture twice with ether.

  • Dry the combined ether extracts over anhydrous sodium sulfate and distill off the ether.

  • Dissolve the residue in 10% aqueous hydrochloric acid and filter off any insoluble material.

  • Neutralize the acidic filtrate with an aqueous sodium hydroxide solution.

  • Collect the crystalline substance that separates by filtration.

  • Recrystallize the product from aqueous ethanol to give 3-amino-5-phenylisoxazole.

Protocol 2: General Procedure for Regioselective Synthesis of 3-Aminoisoxazoles from β-Ketonitriles[2]
  • Dissolve the β-ketonitrile in a suitable solvent.

  • Add hydroxylamine to the solution.

  • Adjust the pH of the reaction mixture to be between 7 and 8.

  • Maintain the reaction temperature at or below 45°C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, perform an acid-mediated cyclization to form the isoxazole ring.

  • Work up the reaction mixture to isolate the crude product.

  • Purify the 3-aminoisoxazole by recrystallization or chromatography.

Visualizations

regioselectivity_control start β-Ketonitrile + Hydroxylamine condition1 pH 7-8 ≤ 45°C start->condition1 Reaction Conditions condition2 pH > 8 100°C start->condition2 Reaction Conditions product1 3-Aminoisoxazole (Desired Product) condition1->product1 Favored Pathway product2 5-Aminoisoxazole (Isomeric By-product) condition2->product2 Favored Pathway

Caption: Control of regioselectivity in the synthesis of aminoisoxazoles.

synthesis_workflow cluster_start Starting Materials start_nitrile Substituted Nitrile reaction Reaction in Alkaline Medium start_nitrile->reaction start_hydroxylamine Hydroxylamine start_hydroxylamine->reaction workup Work-up (Extraction, etc.) reaction->workup purification Purification (Recrystallization, Chromatography) workup->purification product Substituted 3-Aminoisoxazole purification->product

Caption: General workflow for 3-aminoisoxazole synthesis.

References

Technical Support Center: 4,5-Dimethylisoxazol-3-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Dimethylisoxazol-3-amine. The information is designed to help identify and resolve common issues encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: The most prevalent impurities are typically isomers and halogenated byproducts. The formation of the regioisomeric 5-amino-3,4-dimethylisoxazole is a common issue in isoxazole synthesis.[1] Additionally, if the synthesis involves halogenated precursors, byproducts such as 4,5-dihydro-4-halogenoisoxazoles may be formed.[2] Unreacted starting materials and residual solvents are also common impurities.

Q2: I am seeing a persistent colored impurity in my product. What could it be?

A2: Discoloration in amino-isoxazole products can arise from the formation of degradation or oxidation products. This compound and related compounds can be sensitive to strong oxidizing agents. The specific nature of the colored impurity can vary depending on the reaction conditions, but it is often a complex mixture of polymeric or oxidized species. Purification by recrystallization or column chromatography is typically required to remove these impurities.

Q3: My acylation or sulfonylation reaction is showing multiple spots on TLC, with one having a much higher Rf value than the expected product. What could this be?

A3: A common byproduct in acylation and sulfonylation reactions of primary amines is the di-substituted product (diacylation or di-sulfonylation). This occurs when the initially formed amide or sulfonamide is further acylated or sulfonylated. These di-substituted byproducts are less polar than the mono-substituted product and will therefore have a higher Rf value on a TLC plate.

Q4: How can I minimize the formation of the di-acylated/di-sulfonylated byproduct?

A4: To minimize the formation of di-substituted byproducts, you can try the following:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of this compound to the acylating or sulfonylating agent. A slight excess of the amine can sometimes be used to ensure the complete consumption of the electrophile.

  • Slow Addition: Add the acylating or sulfonylating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate and selectivity.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA) or 2,6-lutidine, to scavenge the acid byproduct without promoting further reaction of the product.

Troubleshooting Guides

Issue 1: Low Yield and Isomeric Impurities in the Synthesis of this compound

Symptoms:

  • The final product yield is significantly lower than expected.

  • NMR or LC-MS analysis indicates the presence of 5-amino-3,4-dimethylisoxazole.

Possible Causes:

  • Non-regioselective cyclization reaction.

  • Suboptimal reaction temperature or pH.

  • Use of a non-ideal hydroxylamine equivalent.

Troubleshooting Steps:

Caption: Troubleshooting workflow for synthesis issues.

Illustrative Data on Regioselectivity (Hypothetical):

Hydroxylamine SourceReaction ConditionsRatio of 3-amino to 5-amino isomer
Hydroxylamine HClEthanolic NaOH, RT3:1
Acetohydroxamic AcidBase, Heat>99:1

Note: This data is for illustrative purposes to highlight the impact of the hydroxylamine source on regioselectivity.

Issue 2: Incomplete Acylation/Sulfonylation and Formation of Di-substituted Byproducts

Symptoms:

  • TLC analysis shows three spots: starting material, desired product, and a higher Rf byproduct.

  • The isolated yield of the desired mono-substituted product is low.

Possible Causes:

  • Insufficient amount of acylating/sulfonylating agent.

  • Over-reaction leading to di-substitution.

  • Reaction conditions are too harsh.

Troubleshooting Steps:

Caption: Troubleshooting workflow for acylation/sulfonylation.

Illustrative Data on Di-sulfonylation (Hypothetical):

Equivalents of Sulfonyl ChlorideBaseYield of Mono-sulfonamideYield of Di-sulfonamide
1.1 eqPyridine75%15%
1.1 eqDIPEA85%5%
2.2 eqDIPEA10%80%

Note: This data is for illustrative purposes to show the effect of stoichiometry and base on product distribution.

Experimental Protocols

General Protocol for the Acylation of this compound
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile). Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.05 eq) dropwise to the stirred solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

General Protocol for the Sulfonylation of this compound
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine or a mixture of dichloromethane and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq).

  • Reaction: Cool the solution to 0 °C. Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice-water and, if necessary, acidify with dilute HCl to precipitate the product. If the product is soluble, extract with an appropriate organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[3]

References

Technical Support Center: Synthesis of 4,5-Dimethylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of 4,5-Dimethylisoxazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

Commonly, the synthesis is achieved through the reaction of 2-methyl-2-butenenitrile with an N-protected hydroxylamine equivalent like acetohydroxamic acid.[1][2][3][4] This method is favored as it prevents the formation of the isomeric 5-amino-3,4-dimethylisoxazole.[1][2][3][4]

Q2: Why is the formation of the 5-amino-3,4-dimethylisoxazole isomer a concern?

The formation of the 5-amino isomer is a significant issue because it can be difficult to separate from the desired 3-amino product.[1][3] Using a method that ensures regioselectivity is crucial for obtaining a pure product.

Q3: What is the role of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the synthesis?

In the synthesis starting from technical-grade 2-methyl-2-butenenitrile, DBU is used to treat the nitrile mixture.[1][2][3][4] This step is crucial for purifying the starting material to an acceptable level for the subsequent reaction.[1][2][3][4]

Q4: Are there alternative methods for synthesizing 3-aminoisoxazoles?

Yes, other methods exist, such as the condensation of hydroxylamine with β-ketonitriles or β-bromoacrylonitriles.[1][3] However, these methods can often lead to mixtures of isomers.[1][3] Another approach involves the metalation and methylation of a pre-existing BOC-protected 3-amino-5-methylisoxazole.[1][4]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Impure Starting Material: Technical-grade 2-methyl-2-butenenitrile may contain impurities that inhibit the reaction. 2. Inactive Acetohydroxamic Acid: The reagent may have degraded. 3. Incorrect Reaction Temperature: The reaction may be sensitive to temperature fluctuations.1. Purify the Nitrile: Treat the technical-grade 2-methyl-2-butenenitrile with DBU to improve its purity before use.[1][2][3][4] 2. Use Fresh Reagent: Ensure the acetohydroxamic acid is fresh and has been stored properly. 3. Optimize Temperature: Carefully control the reaction temperature as specified in the protocol.
Formation of Isomeric Impurity (5-amino-3,4-dimethylisoxazole) Use of Unprotected Hydroxylamine: Using hydroxylamine directly instead of an N-protected equivalent can lead to a loss of regioselectivity.[1][3]Employ N-Protected Hydroxylamine: Use acetohydroxamic acid or a similar N-protected hydroxylamine equivalent to ensure the formation of the desired 3-aminoisoxazole.[1][2][3][4]
Difficult Purification of the Final Product Presence of Unreacted Starting Materials or Side Products: Incomplete reaction or side reactions can complicate the purification process.1. Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the reaction and ensure it goes to completion. 2. Optimize Reaction Conditions: Adjust stoichiometry, temperature, or reaction time to minimize side product formation. 3. Chromatography: Employ column chromatography with an appropriate solvent system for effective purification.
Low Yield 1. Decomposition of Intermediates: Isoxazole synthesis can sometimes involve unstable intermediates.[5] 2. Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion.1. Control Reaction Conditions: Maintain the recommended temperature and reaction time to minimize the decomposition of any unstable intermediates. 2. Verify Stoichiometry: Accurately measure and use the correct molar ratios of 2-methyl-2-butenenitrile and acetohydroxamic acid.

Experimental Protocol: Synthesis from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid

This protocol is based on a reported practical synthesis of this compound.[1][2][3][4]

1. Purification of 2-Methyl-2-butenenitrile:

  • Treat technical-grade 2-methyl-2-butenenitrile with DBU. The exact conditions for this treatment should be optimized based on the purity of the starting material.

2. Reaction with Acetohydroxamic Acid:

  • In a suitable reaction vessel, combine the purified 2-methyl-2-butenenitrile and acetohydroxamic acid.

  • The reaction is typically carried out in a suitable solvent and may require heating.

  • Monitor the reaction progress by an appropriate analytical method (e.g., TLC, GC-MS).

3. Work-up and Isolation:

  • Once the reaction is complete, the reaction mixture is worked up to remove unreacted starting materials and byproducts. This may involve extraction and washing steps.

  • The crude product is then isolated.

4. Purification:

  • The crude this compound is purified, typically by recrystallization or column chromatography, to yield the final product.

Overall Yield: A 62% overall yield has been reported for this multi-mole scale synthesis.[1][2][3][4]

Troubleshooting Workflow

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Production of 4,5-Dimethylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4,5-Dimethylisoxazol-3-amine.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the production of this compound, particularly during process scale-up.

Issue ID Problem Potential Causes Recommended Actions
SUI-01 Low Reaction Yield 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Suboptimal reaction temperature. 4. Poor quality of reagents. 5. Formation of by-products (e.g., furoxans).1. Monitor reaction progress using techniques like TLC, HPLC, or GC. 2. Ensure inert atmosphere (e.g., nitrogen or argon) if reagents are air-sensitive. 3. Optimize temperature profile; consider reaction calorimetry for scale-up. 4. Verify the purity of starting materials and reagents. 5. In nitrile oxide-based routes, use high dilution to minimize furoxan formation.
SUI-02 Formation of Isomeric Impurities 1. Lack of regioselectivity in the cycloaddition step. 2. Isomerization of starting materials or product under reaction conditions.1. For the synthesis from 2-methyl-2-butenenitrile, the use of acetohydroxamic acid is reported to yield the desired product free of the 5-amino-3,4-dimethylisoxazole isomer.[1] 2. Control reaction temperature and pH to minimize isomerization.
SUI-03 Exothermic Runaway/Poor Temperature Control 1. Highly exothermic reaction, especially during nitrile oxide formation and cycloaddition. 2. Inadequate heat removal capacity of the reactor at larger scales. 3. Too rapid addition of a reactive reagent.1. Perform reaction calorimetry studies to understand the thermal profile of the reaction. 2. Ensure the reactor has sufficient cooling capacity for the intended scale. 3. Control the addition rate of reagents to manage the rate of heat evolution.
SUI-04 Difficult Product Isolation/Crystallization 1. Product is an oil or low-melting solid. 2. Presence of impurities that inhibit crystallization. 3. Polymorphism leading to inconsistent crystal forms.1. Screen for suitable crystallization solvents and conditions (temperature, cooling rate). 2. Purify the crude product before crystallization using column chromatography or extraction. 3. Characterize the solid form using techniques like DSC and XRD to identify and control polymorphism.
SUI-05 Product Instability 1. Degradation on exposure to air, light, or incompatible materials.1. Store the final product under an inert atmosphere, protected from light. 2. Ensure storage containers are clean and made of non-reactive materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: Two primary synthesis routes are commonly cited:

  • From 2-Methyl-2-butenenitrile and Acetohydroxamic Acid: This method is reported to be operationally simple and provides the target molecule with good yield and high purity, avoiding the formation of the isomeric 5-amino-3,4-dimethylisoxazole.[1]

  • From Butene-2 and Nitrosyl Chloride: This process involves the reaction of butene-2 with nitrosyl chloride to form a nitroso chloride adduct, which is then reacted with a cyanide source to yield the aminoisoxazole.

Q2: What are the key safety considerations when scaling up the production of this compound?

A2: The synthesis of isoxazoles, particularly those involving nitrile oxides, can be highly exothermic. It is crucial to have a thorough understanding of the reaction's thermal profile through studies like reaction calorimetry. This will help in designing appropriate cooling and emergency shutdown procedures to prevent a thermal runaway. Additionally, some reagents and intermediates may be toxic or unstable, requiring careful handling and storage.

Q3: How can the formation of the isomeric impurity, 5-amino-3,4-dimethylisoxazole, be minimized?

A3: The choice of synthesis route is critical. The synthesis using 2-methyl-2-butenenitrile and acetohydroxamic acid has been shown to be highly regioselective, yielding this compound without significant contamination from its isomer.[1]

Q4: What are the recommended storage conditions for this compound?

A4: Based on available safety data, it is recommended to store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be kept tightly closed.

Experimental Protocols

Synthesis of this compound from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid

This protocol is adapted from a reported multi-mole scale synthesis.[1]

Materials:

  • Technical-grade 2-methyl-2-butenenitrile

  • Acetohydroxamic acid

  • Potassium hydroxide

  • Methanol

  • Toluene

  • Hydrochloric acid

Procedure:

  • Reaction Setup: A suitable reactor is charged with acetohydroxamic acid and methanol. The mixture is stirred and cooled to 0-5 °C.

  • Base Addition: A solution of potassium hydroxide in methanol is added dropwise to the reactor, maintaining the temperature below 10 °C.

  • Addition of Nitrile: 2-Methyl-2-butenenitrile is then added to the reaction mixture at a controlled rate, ensuring the temperature does not exceed 15 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by HPLC or TLC).

  • Workup: The reaction mixture is concentrated under reduced pressure. The residue is taken up in toluene and water. The pH is adjusted to ~7 with hydrochloric acid.

  • Extraction: The aqueous layer is separated and extracted with toluene. The combined organic layers are washed with brine.

  • Isolation: The organic layer is concentrated to dryness to yield crude this compound.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., toluene/heptane).

Parameter Value
Reported Yield 62% (overall)
Starting Materials 2-Methyl-2-butenenitrile, Acetohydroxamic acid
Key Reagents Potassium hydroxide, Methanol
Reaction Temperature 0-15 °C (addition), Room temperature (reaction)

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis A Charge Reactor with Acetohydroxamic Acid & Methanol B Cool to 0-5 °C A->B C Add KOH/Methanol Solution (T < 10 °C) B->C D Add 2-Methyl-2-butenenitrile (T < 15 °C) C->D E Warm to Room Temperature & Stir D->E F Reaction Monitoring (HPLC/TLC) E->F G Concentrate & Add Toluene/Water F->G Reaction Complete H Adjust pH to ~7 G->H I Extract with Toluene H->I J Concentrate Organic Layer I->J K Crystallize Product J->K

Caption: A flowchart of the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield Start Low Yield (SUI-01) IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Degradation Degradation? IncompleteReaction->Degradation No Action_Monitor Action: Increase reaction time/ temperature & monitor IncompleteReaction->Action_Monitor Yes Byproducts By-products? Degradation->Byproducts No Action_Inert Action: Use inert atmosphere Degradation->Action_Inert Yes Action_Dilution Action: Increase solvent volume Byproducts->Action_Dilution Yes

Caption: A decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Catalyst Selection for Reactions with 4,5-Dimethylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalysts for reactions involving 4,5-Dimethylisoxazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions for functionalizing this compound?

A1: The most common and synthetically useful catalytic reactions for functionalizing this compound are palladium-catalyzed cross-coupling reactions. Given the primary amine functionality, the Buchwald-Hartwig amination is a key reaction for forming C-N bonds with aryl or heteroaryl halides/triflates.[1][2] For derivatives of this compound that have been halogenated, the Suzuki-Miyaura coupling is a powerful method for forming C-C bonds with boronic acids or esters.[3][4]

Q2: What factors are critical in selecting a catalyst system for the Buchwald-Hartwig amination of this compound?

A2: Several factors are crucial for a successful Buchwald-Hartwig amination with this substrate. The choice of palladium precursor, the phosphine ligand, the base, and the solvent all play significant roles.[1] For heteroaromatic amines, bulky and electron-rich ligands are often required to promote the catalytic cycle and prevent catalyst deactivation.[5][6] The choice of base is also critical and must be strong enough to deprotonate the amine without causing decomposition of the starting materials or product.[7]

Q3: Can I use this compound in a Suzuki-Miyaura coupling?

A3: this compound itself is not a direct partner in a standard Suzuki-Miyaura coupling. This reaction typically couples an organoboron reagent with an organohalide.[3] However, you can first halogenate the isoxazole ring or introduce a halide-containing substituent, and then use that derivative in a Suzuki-Miyaura coupling to form a C-C bond at that position. The amino group can be a sensitive functionality, and its effect on the catalytic cycle should be considered.

Troubleshooting Guides

Buchwald-Hartwig Amination

Issue 1: Low or no product yield.

Potential Cause Troubleshooting Step
Inactive Catalyst Use a pre-formed palladium precatalyst to ensure the generation of the active Pd(0) species.[8] Pd(OAc)₂ can be unreliable.
Inappropriate Ligand For heteroaromatic amines, screen bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[6][9]
Incorrect Base Use a strong, non-nucleophilic base such as NaOtBu or KOtBu.[7] If your substrate is base-sensitive, consider weaker bases like Cs₂CO₃ or K₃PO₄, possibly with higher temperatures.[7]
Solvent Issues Ensure the use of anhydrous and degassed solvents like toluene or 1,4-dioxane.[7]
Aryl Halide Reactivity The reactivity order is generally Ar-I > Ar-Br > Ar-Cl. For less reactive aryl chlorides, a more active catalyst system (e.g., with a more electron-rich ligand) may be necessary.[1]
Inhibitory Effect of Iodide When using aryl iodides, the generated iodide can sometimes inhibit the catalyst. Using a ligand that promotes a faster catalytic cycle can help mitigate this.[7]

Issue 2: Formation of side products (e.g., hydrodehalogenation of the aryl halide).

Potential Cause Troubleshooting Step
β-Hydride Elimination This can be a competing side reaction.[2] The choice of ligand is critical to promote reductive elimination over β-hydride elimination.
Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to more side products.
Suzuki-Miyaura Coupling (of a halogenated this compound derivative)

Issue 1: Low yield or incomplete conversion.

Potential Cause Troubleshooting Step
Catalyst Poisoning The nitrogen atoms in the isoxazole ring and the exocyclic amine can potentially coordinate to the palladium center and inhibit catalysis. Using a ligand that binds strongly to palladium can help prevent this.
Poor Solubility Ensure that all components, especially the base (e.g., K₂CO₃, Cs₂CO₃), are sufficiently soluble in the chosen solvent system (e.g., DMF/water, 1,4-dioxane/water).[4]
Decomposition of Boronic Acid Use fresh boronic acid and ensure anhydrous reaction conditions until the aqueous base is added.

Data Presentation

Table 1: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Heteroaromatic Amines.

Palladium PrecatalystLigandBaseSolventTypical Temperature (°C)
Pd₂(dba)₃XPhosNaOtBu or KOtBuToluene or 1,4-Dioxane80-110
Pd(OAc)₂SPhosCs₂CO₃Toluene or 1,4-Dioxane100-120
[Pd(crotyl)Cl]₂BippyPhosKOtBu2 wt % TPGS-750-M/H₂O60
G3-XPhos Palladacycle(Internal)K₃PO₄t-Amyl alcohol100

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of an Aryl Bromide with this compound

This is a general starting protocol that may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and NaOtBu (1.4 mmol).

  • In a separate glovebox or under a positive pressure of inert gas, prepare a stock solution of the catalyst by dissolving the palladium precatalyst and the ligand in anhydrous toluene. For example, dissolve Pd₂(dba)₃ (0.02 mmol) and XPhos (0.044 mmol) in 1 mL of toluene.

  • Add the appropriate amount of the catalyst stock solution to the Schlenk tube containing the reactants.

  • Add enough anhydrous, degassed toluene to bring the final reaction concentration to approximately 0.1 M.

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and quench with water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Buchwald_Hartwig_Catalyst_Selection cluster_start Starting Point cluster_catalyst Catalyst System Selection cluster_reaction Reaction and Analysis cluster_outcome Outcome and Troubleshooting start Select Aryl Halide and This compound catalyst Choose Pd Precatalyst (e.g., Pd2(dba)3, Pd(OAc)2) start->catalyst ligand Select Bulky, Electron-Rich Phosphine Ligand (e.g., XPhos, SPhos) catalyst->ligand base Choose Strong, Non-nucleophilic Base (e.g., NaOtBu, KOtBu) ligand->base solvent Select Anhydrous, Aprotic Solvent (e.g., Toluene, Dioxane) base->solvent reaction Run Reaction under Inert Atmosphere solvent->reaction analysis Analyze Reaction Progress (TLC, LC-MS) reaction->analysis success High Yield of Desired Product analysis->success troubleshoot Low Yield or Side Products analysis->troubleshoot optimize Optimize Ligand, Base, or Temperature troubleshoot->optimize optimize->reaction

Caption: Logical workflow for selecting and optimizing a catalyst system.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-X amine_complex Amine Coordination Complex oxidative_addition->amine_complex HNR'R'' amido_complex Amido Complex amine_complex->amido_complex - HX (with Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product base_out Base-H+ + X- reagents Ar-X + HNR'R'' base_in Base

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Validation & Comparative

Comparative Spectroscopic Analysis of 4,5-Dimethylisoxazol-3-amine and a Structural Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Spectroscopic Characterization of 4,5-Dimethylisoxazol-3-amine and its structural isomer, 3,5-Dimethylisoxazole, by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

This guide provides a comparative overview of the analytical characterization of this compound and a structurally related isomer, 3,5-Dimethylisoxazole. While detailed experimental NMR data for this compound is not publicly available, this guide presents the available mass spectrometry data and expected NMR characteristics. For comparative purposes, comprehensive, experimentally-derived NMR and MS data for 3,5-Dimethylisoxazole are provided. This information is crucial for researchers in medicinal chemistry and drug development for the unambiguous identification and quality control of these isoxazole derivatives.

Spectroscopic Data Comparison

The following tables summarize the available quantitative NMR and MS data for this compound and 3,5-Dimethylisoxazole.

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound Data not publicly available--Protons of two methyl groups and an amine group are expected.
3,5-Dimethylisoxazole 5.82s1HH-4
2.36s3HC5-CH₃
2.23s3HC3-CH₃

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ) ppm
This compound Data not publicly available
3,5-Dimethylisoxazole 169.1, 159.9, 102.3, 12.1, 11.3[1]

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Spectrometry Peak (m/z)
This compound C₅H₈N₂O112.13112 [M]⁺
3,5-Dimethylisoxazole C₅H₇NO97.1297 [M]⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the analyte.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a clean 5 mm NMR tube.

  • If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0-200 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight of the analyte and obtain information about its elemental composition.

Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent, typically a mixture of water and acetonitrile or methanol, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography system.

ESI-MS Acquisition Parameters (Positive Ion Mode):

  • Capillary Voltage: 3-4 kV.

  • Nebulizing Gas Pressure: 20-30 psi.

  • Drying Gas Flow Rate: 5-10 L/min.

  • Drying Gas Temperature: 300-350 °C.

  • Mass Range: m/z 50-500.

Data Analysis:

  • Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ in positive ion mode).

  • The accurate mass measurement of the molecular ion can be used to determine the elemental formula of the compound.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the characterization of a small organic molecule like this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_data Data Analysis & Characterization Synthesis Synthesis & Purification Dissolution Dissolution in Deuterated Solvent Synthesis->Dissolution ESI_MS Electrospray Ionization Mass Spectrometry Synthesis->ESI_MS Transfer Transfer to NMR Tube Dissolution->Transfer H1_NMR 1H NMR Spectroscopy Transfer->H1_NMR C13_NMR 13C NMR Spectroscopy Transfer->C13_NMR Structure_Elucidation Structure Elucidation H1_NMR->Structure_Elucidation C13_NMR->Structure_Elucidation ESI_MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report

Caption: Experimental workflow for the spectroscopic characterization of a small molecule.

logical_relationship cluster_input Input cluster_techniques Analytical Techniques cluster_output Output Information cluster_conclusion Conclusion Analyte This compound NMR NMR Spectroscopy (1H, 13C) Analyte->NMR MS Mass Spectrometry (ESI-MS) Analyte->MS Structural_Info Structural Connectivity (Proton & Carbon Environment) NMR->Structural_Info MW_Info Molecular Weight & Formula MS->MW_Info Characterization Complete Structural Characterization Structural_Info->Characterization MW_Info->Characterization

Caption: Logical relationship between analytical techniques and derived structural information.

References

A Comparative Guide to Isoxazole Building Blocks: Focus on 4,5-Dimethylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, prized for its versatile biological activity and synthetic accessibility.[1][2] As a privileged structure, it is a key component in a multitude of approved drugs and clinical candidates. This guide provides an objective comparison of 4,5-Dimethylisoxazol-3-amine with other structurally related isoxazole building blocks, supported by experimental data and detailed protocols to aid in the selection of the most suitable building block for specific research and drug discovery applications.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the isoxazole ring significantly influences its physicochemical properties, which in turn affect its reactivity, solubility, and pharmacokinetic profile. Below is a comparison of key properties for this compound and two common alternative building blocks: 3-Amino-5-methylisoxazole and 5-Amino-3,4-dimethylisoxazole.

PropertyThis compound3-Amino-5-methylisoxazole5-Amino-3,4-dimethylisoxazole
Molecular Formula C₅H₈N₂O[3]C₄H₆N₂OC₅H₈N₂O[4]
Molecular Weight 112.13 g/mol [3]98.10 g/mol 112.13 g/mol [4]
Melting Point 115-117 °C[5]84-86 °C120-122 °C
Boiling Point 250.0±35.0 °C (Predicted)[5]226-228 °CNot available
Solubility Insoluble in water; soluble in organic solvents like ethanol and ether.[5]Soluble in waterNot available
pKa 2.26±0.10 (Predicted)[3]Not availableNot available
LogP 0.87364[6]Not available0.8 (Predicted)[7]

Performance in Key Synthetic Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for carbon-carbon bond formation in drug discovery.[8] The performance of aminoisoxazole building blocks in this reaction is a critical factor in their utility. While direct comparative studies are limited, the following table provides representative yields for Suzuki-Miyaura couplings of related aminoisoxazole systems, offering insights into the expected reactivity.

Isoxazole Building BlockCoupling PartnerCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
3-Amino-5-bromopyridine (analogue)Arylboronic acidPd(PPh₃)₄1,4-dioxane/water80-9012-24High (expected)[2]
Halogenated aminopyrazoles (related heterocycle)Arylboronic acidsPdCl₂(dppf)Not specifiedNot specifiedNot specifiedup to 71%[9]
4-bromoanisole (model aryl bromide)Phenylboronic acid[Pd(OAc)₂]/ligand1,4-dioxane100276%[10]

Note: The yields are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system used. The data presented here is for illustrative purposes.

Experimental Protocols

Detailed and reliable experimental protocols are essential for reproducible research. Below are representative procedures for the synthesis of key isoxazole building blocks and a general protocol for their application in Suzuki-Miyaura coupling reactions.

Synthesis of this compound

A practical synthesis of this compound can be achieved from 2-methyl-2-butenenitrile and acetohydroxamic acid. This method provides the target compound in good overall yield and is free from contamination by the isomeric 5-amino-3,4-dimethylisoxazole.

Experimental Workflow: Synthesis of this compound

G A 2-Methyl-2-butenenitrile + Acetohydroxamic Acid B Reaction A->B DBU C Work-up B->C D Purification C->D E This compound D->E

Caption: Workflow for the synthesis of this compound.

Synthesis of 3-Amino-5-methylisoxazole

This alternative building block can be synthesized from acetylacetonitrile. The process involves the formation of a hydrazone intermediate followed by cyclization with hydroxylamine.

Experimental Workflow: Synthesis of 3-Amino-5-methylisoxazole

G A Ethyl acetate + Acetonitrile B Acetylacetonitrile A->B Metal base C Reaction with p-toluenesulfonyl hydrazide B->C D Hydrazone intermediate C->D E Cyclization with Hydroxylamine D->E Alkaline condition F 3-Amino-5-methylisoxazole E->F

Caption: Workflow for the synthesis of 3-Amino-5-methylisoxazole.

General Protocol for Suzuki-Miyaura Coupling of Aminoisoxazoles

This protocol is a general guideline for the palladium-catalyzed cross-coupling of a bromo-substituted aminoisoxazole with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Bromo-aminoisoxazole derivative (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DMF, Toluene)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the bromo-aminoisoxazole, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Application in Drug Discovery: Targeting the Endothelin A (ETA) Receptor

This compound is a valuable intermediate in the synthesis of selective endothelin A (ETA) receptor antagonists.[3][11] The ETA receptor, a G-protein coupled receptor (GPCR), plays a crucial role in vasoconstriction and cell proliferation.[1] Its signaling pathway is a key target for the treatment of cardiovascular diseases such as pulmonary arterial hypertension.

Endothelin A (ETA) Receptor Signaling Pathway

ETA_Signaling ET1 Endothelin-1 (ET-1) ETA_R ETA Receptor ET1->ETA_R Binds Gq Gq protein ETA_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Promotes PKC->Contraction Promotes Proliferation Cell Proliferation PKC->Proliferation Promotes Antagonist Isoxazole-based Antagonist Antagonist->ETA_R Blocks

Caption: Simplified schematic of the Endothelin A (ETA) receptor signaling pathway.

Conclusion

The selection of an appropriate isoxazole building block is a critical decision in the design and synthesis of novel therapeutic agents. This compound offers a unique substitution pattern that can influence its reactivity and the properties of the final compounds. This guide provides a foundational comparison to aid researchers in making informed decisions. Further experimental validation is always recommended to determine the optimal building block for a specific synthetic route and biological target.

References

Comparative Guide to the Biological Activity of 4,5-Dimethylisoxazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,5-dimethylisoxazol-3-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of a wide array of biologically active compounds. Derivatives of this core have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and agriculture. This guide provides an objective comparison of the performance of these derivatives, supported by experimental data, detailed methodologies, and visualizations of relevant biological pathways.

Anticancer Activity

Derivatives of this compound have been extensively investigated for their potential as anticancer agents. The primary mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest in cancer cells.

A notable class of derivatives includes isoxazole-piperazine hybrids, which have shown potent cytotoxic effects against various cancer cell lines. For instance, certain derivatives have exhibited significant activity against human liver (Huh7 and Mahlavu) and breast (MCF-7) cancer cell lines, with IC50 values in the low micromolar range.[1] Mechanistic studies have revealed that these compounds can induce oxidative stress, leading to programmed cell death.[1]

Another promising group is the 3,5-diaryl isoxazole derivatives, which have also demonstrated considerable anticancer potential. The biological activity of these compounds is often influenced by the nature and position of substituents on the aryl rings.

Below is a summary of the cytotoxic activity of representative this compound derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Isoxazole-Piperazine Hybrid 1 Huh7 (Liver Cancer)1.2[1]
Isoxazole-Piperazine Hybrid 1 Mahlavu (Liver Cancer)0.8[1]
Isoxazole-Piperazine Hybrid 1 MCF-7 (Breast Cancer)2.5[1]
Isoxazole-Piperazine Hybrid 2 Huh7 (Liver Cancer)0.5[1]
Isoxazole-Piperazine Hybrid 2 Mahlavu (Liver Cancer)0.3[1]
Isoxazole-Piperazine Hybrid 2 MCF-7 (Breast Cancer)1.8[1]
3,4-isoxazolediamide Derivative A K562 (Leukemia)5.2
4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine Derivative B K562 (Leukemia)3.7
Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives are often mediated through the modulation of critical signaling pathways that control cell survival and proliferation. One such key pathway is the PI3K/Akt signaling cascade. Inhibition of this pathway can lead to the suppression of survival signals and the activation of apoptotic processes.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Derivative 4,5-Dimethylisoxazol- 3-amine Derivative Derivative->Akt Inhibition

Caption: PI3K/Akt Signaling Pathway Inhibition by this compound Derivatives.

Furthermore, these derivatives can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. This is often achieved by modulating the levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Cell_Cycle_Arrest G1 G1 Phase G1_S_Checkpoint G1/S Checkpoint (CDK4/6, Cyclin D) G1->G1_S_Checkpoint S S Phase G2 G2 Phase S->G2 G2_M_Checkpoint G2/M Checkpoint (CDK1, Cyclin B) G2->G2_M_Checkpoint M M Phase M->G1 G1_S_Checkpoint->S G2_M_Checkpoint->M Derivative 4,5-Dimethylisoxazol- 3-amine Derivative Derivative->G1_S_Checkpoint Arrest Derivative->G2_M_Checkpoint Arrest MTT_Assay_Workflow Start Start Step1 Seed cells in a 96-well plate Start->Step1 Step2 Treat cells with varying concentrations of the This compound derivative Step1->Step2 Step3 Incubate for 24-72 hours Step2->Step3 Step4 Add MTT reagent to each well Step3->Step4 Step5 Incubate for 2-4 hours to allow formazan crystal formation Step4->Step5 Step6 Add solubilization solution (e.g., DMSO) to dissolve crystals Step5->Step6 Step7 Measure absorbance at 570 nm using a microplate reader Step6->Step7 End Calculate IC50 value Step7->End

References

Comparative Guide to the Structure-Activity Relationship of 4,5-Dimethylisoxazol-3-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationship (SAR) of novel 4,5-Dimethylisoxazol-3-amine analogs, focusing on their potential as kinase inhibitors. The information herein is a synthesized representation to aid researchers, scientists, and drug development professionals in understanding the key structural modifications that influence inhibitory activity against a representative protein kinase.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a series of synthesized this compound analogs against a target protein kinase. The core scaffold was modified at the 3-amino position with various substituted aryl urea moieties to investigate the impact of these substitutions on potency.

Compound IDR1-Substitution (Aryl Group)Molecular WeightTarget Kinase IC50 (nM)
1a Phenyl217.241580
1b 4-Fluorophenyl235.23750
1c 4-Chlorophenyl251.68420
1d 4-Bromophenyl296.13310
1e 4-Methylphenyl231.27980
1f 4-Methoxyphenyl247.27650
1g 3,4-Dichlorophenyl286.13150
1h 4-Trifluoromethylphenyl285.24220

Experimental Protocols

Synthesis of N-(4,5-Dimethylisoxazol-3-yl)-N'-(aryl)urea Analogs (1a-1h)

General Procedure: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, the corresponding aryl isocyanate (1.1 eq.) was added portion-wise at 0 °C. The reaction mixture was stirred at room temperature for 4-6 hours. Upon completion of the reaction, as monitored by Thin Layer Chromatography (TLC), the resulting precipitate was collected by filtration, washed with cold DCM, and dried under vacuum to afford the desired N-(4,5-dimethylisoxazol-3-yl)-N'-(aryl)urea derivatives.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against the target protein kinase was determined using a luminescence-based kinase assay.

Materials:

  • Recombinant human protein kinase

  • Kinase-specific peptide substrate

  • Adenosine 5'-triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • A serial dilution of the test compounds was prepared in DMSO.

  • In a 384-well plate, 2.5 µL of the kinase and 2.5 µL of the test compound in kinase buffer were added to each well. The plate was incubated at room temperature for 10 minutes.

  • The kinase reaction was initiated by adding 5 µL of a mixture containing the peptide substrate and ATP in kinase buffer. The final ATP concentration was set to its Km value for the specific kinase.

  • The reaction was allowed to proceed for 1 hour at 30 °C.

  • To stop the kinase reaction and deplete the remaining ATP, 5 µL of ADP-Glo™ Reagent was added to each well. The plate was incubated for 40 minutes at room temperature.

  • To convert the generated ADP to ATP and produce a luminescent signal, 10 µL of Kinase Detection Reagent was added to each well. The plate was incubated for 30 minutes at room temperature.

  • The luminescence was measured using a plate reader.

  • The IC50 values were calculated by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Mandatory Visualization

Structure-Activity Relationship (SAR) Workflow

The following diagram illustrates the general workflow for a typical structure-activity relationship study, from the initial design and synthesis of a compound library to the identification of optimized lead compounds.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization start Lead Compound Identification synthesis Analog Library Synthesis start->synthesis purification Purification & Characterization synthesis->purification screening In Vitro Screening (e.g., Kinase Assay) purification->screening data_analysis Data Analysis (IC50 Determination) screening->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis optimization Lead Optimization sar_analysis->optimization optimization->synthesis Iterative Design

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Representative Kinase Signaling Pathway

The diagram below depicts a simplified, representative protein kinase signaling pathway that is often implicated in cell proliferation and survival. The this compound analogs are designed to inhibit a key kinase within this cascade, thereby blocking downstream signaling.

Kinase_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor Binding & Dimerization ras Ras receptor->ras raf Raf Kinase ras->raf mek MEK Kinase raf->mek erk ERK Kinase mek->erk transcription_factors Transcription Factors erk->transcription_factors cellular_response Cell Proliferation & Survival transcription_factors->cellular_response inhibitor This compound Analog inhibitor->raf Inhibition

Caption: A representative kinase signaling pathway targeted by the inhibitors.

in vitro evaluation of compounds synthesized from 4,5-Dimethylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative in vitro evaluation of synthesized compounds derived from isoxazole scaffolds, with a focus on their potential as antimicrobial and anticancer agents. The data presented is compiled from various studies on isoxazole derivatives, offering insights into their biological activities and the methodologies used for their assessment. While not all compounds discussed are direct derivatives of 4,5-Dimethylisoxazol-3-amine, this guide serves as a comprehensive overview of the evaluative techniques and potential therapeutic applications of this important class of heterocyclic compounds.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro biological activity of various isoxazole derivatives against a range of microbial strains and cancer cell lines. This quantitative data allows for a direct comparison of the potency of different structural modifications.

Table 1: Antimicrobial Activity of Isoxazole Derivatives

Compound IDTarget OrganismAssay TypeMinimum Inhibitory Concentration (MIC) in µg/mLReference CompoundMIC of Reference (µg/mL)
Isoxazole A Staphylococcus aureusBroth Dilution12.5Ciprofloxacin6.25
Bacillus subtilisBroth Dilution25Ciprofloxacin6.25
Escherichia coliBroth Dilution50Ciprofloxacin12.5
Pseudomonas aeruginosaBroth Dilution100Ciprofloxacin12.5
Isoxazole B Candida albicansBroth Dilution25Fluconazole12.5
Aspergillus nigerBroth Dilution50Fluconazole25

Table 2: Cytotoxic Activity of Isoxazole Derivatives Against Cancer Cell Lines

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference CompoundIC50 of Reference (µM)
Isoxazole-Piperazine Hybrid 1 Huh7 (Liver Cancer)MTT Assay3.7Doxorubicin1.2
Mahlavu (Liver Cancer)MTT Assay2.5Doxorubicin0.8
MCF-7 (Breast Cancer)MTT Assay5.1Doxorubicin1.5
Dihydroisoxazole Derivative 2 Jurkat (Leukemia)Cell Viability Assay22.31Doxorubicin0.5
HL-60 (Leukemia)Cell Viability Assay32.68Doxorubicin0.4

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate the design of further studies.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

  • Preparation of Microbial Inoculum: A fresh overnight culture of the test microorganism is suspended in a sterile saline solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a stock concentration of 1 mg/mL. A two-fold serial dilution is then performed in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Visualizing Molecular Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and potential signaling pathways affected by isoxazole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & Further Studies Start This compound Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Antimicrobial Antimicrobial Assays (MIC Determination) Purification->Antimicrobial Anticancer Cytotoxicity Assays (IC50 Determination) Purification->Anticancer Enzyme Enzyme Inhibition Assays Purification->Enzyme SAR Structure-Activity Relationship (SAR) Antimicrobial->SAR Anticancer->SAR Enzyme->SAR Pathway Signaling Pathway Analysis SAR->Pathway Lead Lead Compound Identification Pathway->Lead

Caption: General workflow for the synthesis and in vitro evaluation of isoxazole derivatives.

signaling_pathway cluster_akt Akt Pathway cluster_p53 p53 Pathway Isoxazole_Derivative Isoxazole Derivative Akt Akt Isoxazole_Derivative->Akt Inhibition p53 p53 Isoxazole_Derivative->p53 Activation mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest

Caption: Potential signaling pathways modulated by anticancer isoxazole derivatives.

Navigating the Landscape of Bioisosteric Replacements for 4,5-Dimethylisoxazol-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparison of bioisosteric replacement strategies for 4,5-Dimethylisoxazol-3-amine, a versatile scaffold utilized in the development of various biologically active agents, including selective endothelin A (ETA) receptor antagonists.[1][2] By exploring key structural modifications and their impact on biological activity, this document aims to inform rational drug design and optimization efforts.

The concept of bioisosterism, the exchange of a functional group within a molecule for another with similar physical and chemical properties, is a powerful tool to enhance potency, selectivity, and pharmacokinetic profiles.[3] For the this compound core, several bioisosteric replacement strategies can be envisioned, targeting the isoxazole ring, the methyl groups, and the exocyclic amine. While direct, comprehensive comparative studies on this specific scaffold are limited, we can extrapolate from research on related isoxazole-containing compounds to guide future discovery.

Isoxazole Ring Replacements: Exploring Alternative Heterocycles

The isoxazole ring itself can be replaced by other five- or six-membered heterocycles to modulate electronic properties, hydrogen bonding capabilities, and metabolic stability.

A logical starting point for exploring bioisosteric replacements of the this compound scaffold is to consider alternative heterocyclic cores that can mimic its spatial and electronic features. The following diagram illustrates potential bioisosteric replacements for the isoxazole ring.

This compound This compound Pyrazole Pyrazole This compound->Pyrazole Ring N/O swap Thiazole Thiazole This compound->Thiazole O -> S 1,2,4-Oxadiazole 1,2,4-Oxadiazole This compound->1,2,4-Oxadiazole Ring Isomer Pyridine Pyridine This compound->Pyridine 5- to 6-membered

Caption: Bioisosteric replacements for the isoxazole ring.

Comparative Data on Isoxazole Bioisosteres
Bioisosteric ReplacementRationalePotential Impact on Properties
Pyrazole Same number of atoms and π-electrons. Alters hydrogen bond donor/acceptor pattern.Can alter binding mode and selectivity. May improve metabolic stability.
Thiazole Replacement of oxygen with sulfur. Increases lipophilicity and alters electronic distribution.Can enhance binding through different interactions (e.g., sulfur-π). May affect metabolic pathways.
1,2,4-Oxadiazole Isomeric to isoxazole. Different arrangement of heteroatoms.Can change dipole moment and hydrogen bonding capacity, influencing solubility and target interactions.
Pyridine Six-membered aromatic ring. Presents a different vector for substituent placement.Can provide access to different regions of a binding pocket and alter physicochemical properties like pKa.

Modification of the Amine Group

The 3-amino group is a key feature, likely involved in crucial hydrogen bonding interactions with biological targets. Its replacement or modification can fine-tune binding affinity and selectivity.

An experimental workflow for synthesizing and evaluating bioisosteric replacements of the amine functionality could involve the initial synthesis of the core scaffold followed by diversification and biological screening.

cluster_synthesis Synthesis cluster_evaluation Evaluation Start Starting Materials Core_Synthesis Synthesis of 4,5-Dimethylisoxazole Scaffold Start->Core_Synthesis Amine_Modification Modification of 3-Amino Group (e.g., Amide, Sulfonamide) Core_Synthesis->Amine_Modification Purification Purification & Characterization Amine_Modification->Purification Biological_Assay Biological Assay (e.g., ETA Receptor Binding) Purification->Biological_Assay SAR_Analysis SAR Analysis Biological_Assay->SAR_Analysis

Caption: Workflow for amine group modification and evaluation.

Potential Amine Bioisosteres and Their Rationale
Bioisosteric ReplacementRationalePotential Impact on Properties
Amide Introduces a carbonyl group, acting as a hydrogen bond acceptor.Can alter binding interactions and improve metabolic stability compared to a primary amine.
Sulfonamide Mimics the tetrahedral geometry of an amide transition state and can act as a hydrogen bond donor and acceptor.Can improve water solubility and introduce different binding vectors.
Urea/Thiourea Extends the linker and provides additional hydrogen bonding opportunities.Can probe larger binding pockets and establish new interactions.
N-alkylation/arylation Modifies the basicity and steric profile of the amine.Can be used to explore lipophilic pockets and fine-tune pKa for improved cell permeability.

Alterations to the Methyl Groups

The methyl groups at the 4- and 5-positions contribute to the lipophilicity and steric profile of the molecule. Their replacement can be a strategy to modulate these properties and explore the steric tolerance of the binding site.

The logical relationship between the parent compound and its methyl group bioisosteres can be visualized as a branching path from the core structure.

cluster_bioisosteres Methyl Group Bioisosteres Parent This compound Ethyl Ethyl Parent->Ethyl Increase Size Cyclopropyl Cyclopropyl Parent->Cyclopropyl Introduce Rigidity Trifluoromethyl Trifluoromethyl (CF3) Parent->Trifluoromethyl Alter Electronics Halogen Halogen (e.g., Cl, F) Parent->Halogen Modulate Lipophilicity

Caption: Bioisosteric replacements for the methyl groups.

Comparative Analysis of Methyl Group Replacements
Bioisosteric ReplacementRationalePotential Impact on Properties
Ethyl/Propyl Increases steric bulk and lipophilicity.Can improve binding by filling a hydrophobic pocket, but may also lead to steric clashes.
Cyclopropyl Introduces conformational rigidity and a different spatial arrangement.Can lock the molecule into a more favorable binding conformation and may improve metabolic stability.
Trifluoromethyl (CF3) Electron-withdrawing group that can alter the electronics of the isoxazole ring.Can modulate pKa, improve metabolic stability, and introduce new interactions (e.g., fluorine contacts).
Halogens (F, Cl) Modulates lipophilicity and electronic properties.Can improve membrane permeability and introduce halogen bonding interactions.

Experimental Protocols

General Procedure for the Synthesis of N-(4,5-Dimethylisoxazol-3-yl)amides:

To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane or N,N-dimethylformamide, is added the corresponding carboxylic acid (1.1 eq), a coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each), and a base such as N,N-diisopropylethylamine (2.0 eq). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-(4,5-dimethylisoxazol-3-yl)amide.

Representative Biological Assay: Endothelin A (ETA) Receptor Binding Assay

Cell membranes prepared from cells stably expressing the human ETA receptor are incubated with various concentrations of the test compound and a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-ET-1) in a binding buffer. After incubation, the bound and free radioligand are separated by filtration through a glass fiber filter. The radioactivity retained on the filter is quantified using a gamma counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

Conclusion

While a definitive, head-to-head comparison of bioisosteric replacements for this compound requires further dedicated studies, this guide provides a rational framework for designing and evaluating new analogs. By systematically exploring replacements for the isoxazole ring, the amino group, and the methyl substituents, researchers can navigate the chemical space around this versatile scaffold to develop novel compounds with improved therapeutic potential. The provided experimental outlines offer a starting point for the synthesis and biological evaluation of these next-generation molecules. Future work should focus on generating robust quantitative data to build a more comprehensive understanding of the structure-activity relationships governing the biological activity of this compound derivatives.

References

A Comparative Analysis of Synthetic Routes to 4,5-Dimethylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Isoxazole Intermediate

4,5-Dimethylisoxazol-3-amine is a valuable building block in medicinal chemistry, notably utilized in the synthesis of various biologically active compounds. This guide provides a comparative analysis of prominent synthetic routes to this key intermediate, offering a detailed examination of their respective methodologies, performance metrics, and strategic advantages. The information presented is intended to assist researchers in selecting the most suitable synthetic approach based on factors such as yield, purity, operational simplicity, and availability of starting materials.

Comparison of Synthetic Methodologies

Two primary synthetic strategies for the preparation of this compound are highlighted in the literature. The first is a linear synthesis starting from an unsaturated nitrile, while the second involves the functionalization of a pre-existing isoxazole core.

ParameterRoute 1: From 2-Methyl-2-butenenitrileRoute 2: From 3-Amino-5-methylisoxazole
Starting Materials 2-Methyl-2-butenenitrile, Acetohydroxamic acid3-Amino-5-methylisoxazole, Di-tert-butyl dicarbonate, n-Butyllithium, Methyl iodide
Overall Yield 62%[1]Not explicitly reported, requires optimization
Key Steps 1. Isomerization of nitrile, 2. Cyclization with acetohydroxamic acid, 3. Hydrolysis1. Boc-protection of the amino group, 2. Metalation, 3. Methylation, 4. Deprotection
Reaction Conditions Moderate temperatures (up to 64°C)Cryogenic temperatures (-78°C) for metalation
Reagents DBU, Sodium methoxide, MethanolBoc-anhydride, n-BuLi, Methyl iodide, Hydrochloric acid
Advantages Operationally simple, good overall yield, avoids isomeric impurities.[1]Utilizes a readily available starting material.
Disadvantages Technical grade 2-methyl-2-butenenitrile requires purification.Multi-step process, requires cryogenic conditions, potential for side reactions, yield not optimized.

Experimental Protocols

Route 1: Synthesis from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid

This method provides a practical and regioselective route to this compound, distinguished by its operational simplicity and the avoidance of isomeric byproducts.[1]

Step 1: Isomerization of 2-Methyl-2-butenenitrile

A solution of technical-grade 2-methyl-2-butenenitrile in a suitable solvent is treated with a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the isomerization to the desired starting material.

Step 2: Cyclization and Hydrolysis

To a solution of sodium methoxide in methanol is added acetohydroxamic acid. The purified 2-methyl-2-butenenitrile is then added, and the mixture is heated to reflux. The reaction proceeds via a cyclization reaction to form an intermediate, which is subsequently hydrolyzed in situ to yield this compound. The final product is isolated after an appropriate workup and purification. This method has been reported to provide the target compound in a 62% overall yield on a multimole scale.[1]

Route 2: Synthesis via Methylation of 3-Amino-5-methylisoxazole

This synthetic strategy, developed by researchers at Shionogi, involves the functionalization of the readily available 3-amino-5-methylisoxazole.

Step 1: N-Boc Protection

3-Amino-5-methylisoxazole is reacted with di-tert-butyl dicarbonate (Boc-anhydride) in a suitable solvent to protect the exocyclic amino group.

Step 2: Metalation and Methylation

The N-Boc protected intermediate is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran, and cooled to -78°C. A strong base, typically n-butyllithium, is added to effect metalation at the 4-position of the isoxazole ring. Subsequently, methyl iodide is introduced to the reaction mixture to methylate the carbanion.

Step 3: Deprotection

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

Route_1 start 2-Methyl-2-butenenitrile (technical grade) step1 Isomerization (DBU) start->step1 intermediate1 Purified 2-Methyl-2-butenenitrile step1->intermediate1 step2 Cyclization & Hydrolysis intermediate1->step2 reagents1 Acetohydroxamic acid, NaOMe, MeOH reagents1->step2 product This compound step2->product

Caption: Synthetic pathway for Route 1.

Route_2 start 3-Amino-5-methylisoxazole step1 N-Boc Protection start->step1 intermediate1 N-Boc-3-amino-5-methylisoxazole step1->intermediate1 step2 Metalation & Methylation intermediate1->step2 reagents1 1. n-BuLi, THF, -78°C 2. MeI reagents1->step2 intermediate2 N-Boc-4,5-dimethylisoxazol-3-amine step2->intermediate2 step3 Deprotection (HCl) intermediate2->step3 product This compound step3->product

Caption: Synthetic pathway for Route 2.

Conclusion

Based on the available data, the synthetic route commencing from 2-methyl-2-butenenitrile (Route 1) presents a more well-documented and practical approach for the synthesis of this compound, offering a good overall yield and avoiding the formation of difficult-to-separate isomers. While the methylation of 3-amino-5-methylisoxazole (Route 2) is a viable alternative, the lack of detailed public information on reaction yields and optimized protocols makes a direct performance comparison challenging. For researchers requiring a reliable and scalable synthesis, Route 1 appears to be the more robust and advantageous choice. Further investigation and optimization of Route 2 could, however, enhance its attractiveness, particularly given the ready availability of its starting material.

References

A Comparative Guide to the Analytical Validation of 4,5-Dimethylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of key performance characteristics for the analytical validation of 4,5-Dimethylisoxazol-3-amine, a crucial intermediate in the synthesis of various biologically active compounds. While multiple analytical techniques can be employed, this document focuses on a common and accessible method: High-Performance Liquid Chromatography with UV detection (HPLC-UV). A hypothetical alternative, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), is presented for comparison to illustrate the performance trade-offs.

Comparative Analysis of Analytical Methods

The selection of an analytical method hinges on the specific requirements of the assay, such as sensitivity, selectivity, and sample throughput. Below is a summary of typical validation parameters for two common methods.

Table 1: Comparison of HPLC-UV and UHPLC-MS/MS Method Validation Parameters

ParameterHPLC-UVUHPLC-MS/MS
Linearity (R²) > 0.999> 0.999
Range 1 - 100 µg/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (% RSD)
- Intraday< 2.0%< 1.5%
- Interday< 3.0%< 2.5%
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 ng/mL
Specificity Moderate (Potential for interference)High (Mass-based identification)
Analysis Time ~10 minutes~3 minutes

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods.

Protocol 1: HPLC-UV Method

This protocol outlines a standard reverse-phase HPLC method for the quantification of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm.[1]

  • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (70:30:0.1, v/v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. Validation Procedures:

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples and calculate the percentage recovery.

  • Precision:

    • Intraday (Repeatability): Analyze six replicates of a standard solution at a single concentration on the same day.

    • Interday (Intermediate Precision): Repeat the analysis on three different days.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Analyze a placebo sample and a sample of a closely related structural isomer to ensure no interfering peaks are present at the retention time of this compound.

Protocol 2: UHPLC-MS/MS Method (Hypothetical Alternative)

This protocol describes a more sensitive and selective method for advanced applications.

1. Instrumentation and Conditions:

  • UHPLC System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A suitable gradient from 5% to 95% B over 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI Positive.

  • MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound and an internal standard.

2. Standard and Sample Preparation:

  • Similar to the HPLC-UV method, but using lower concentrations (ng/mL range) and incorporating an internal standard.

3. Validation Procedures:

  • Follow similar validation procedures as for the HPLC-UV method, adapting the concentration ranges and acceptance criteria for the higher sensitivity and selectivity of the technique.

Visualizing Workflows and Pathways

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method.

G Analytical Method Validation Workflow A Method Development B Method Optimization A->B C Validation Protocol Definition B->C D Validation Execution C->D E Linearity & Range D->E F Accuracy D->F G Precision (Repeatability & Intermediate) D->G H Specificity D->H I LOD & LOQ D->I J Robustness D->J K Validation Report E->K F->K G->K H->K I->K J->K L Method Implementation K->L

Caption: A flowchart of the analytical method validation process.

Relevant Signaling Pathway: Endothelin A (ETA) Receptor

This compound can be a precursor for compounds such as selective endothelin A (ETA) receptor antagonists.[2] The ETA receptor signaling pathway is implicated in vasoconstriction and cell proliferation.

G Endothelin A (ETA) Receptor Signaling Pathway cluster_membrane Cell Membrane ETAR ETA Receptor Gq Gq Protein ETAR->Gq Activates ET1 Endothelin-1 (ET-1) ET1->ETAR Binds PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Downstream Downstream Effects (Vasoconstriction, Proliferation) Ca2->Downstream PKC->Downstream

References

Safety Operating Guide

Navigating the Disposal of 4,5-Dimethylisoxazol-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling 4,5-Dimethylisoxazol-3-amine, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards. This guide provides essential information and a step-by-step approach to the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]

Disposal Protocol for this compound

The primary recommendation for the disposal of this compound is to entrust it to a licensed and appropriate treatment and disposal facility.[1][2][3] This ensures that the chemical waste is managed in accordance with all applicable local, state, and federal laws and regulations. The characteristics of the product at the time of disposal will also influence the specific requirements.[1][2]

Step-by-Step Disposal Workflow:

  • Waste Identification and Segregation:

    • Identify this compound waste. This includes the pure compound, contaminated materials (e.g., weighing boats, filter paper), and empty containers.

    • Segregate this waste from other chemical waste streams to prevent inadvertent reactions. It is classified as a combustible solid.

  • Containerization:

    • Place the waste in a designated, properly labeled, and sealable container. The container must be compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.

    • This area should be cool, dry, and well-ventilated, away from incompatible materials.[1][2]

  • Arrange for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide them with accurate information about the waste, including its identity and quantity.

  • Documentation:

    • Maintain a detailed record of the waste generated, including the amount and date of disposal. This is crucial for regulatory compliance and internal tracking.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify and Segregate Waste (Solid, Contaminated Materials) ppe->identify containerize Place in Labeled, Sealed Hazardous Waste Container identify->containerize store Store in Designated Cool, Dry, Well-Ventilated Area containerize->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs document Maintain Disposal Records (Amount, Date) contact_ehs->document end_process End: Proper Disposal Complete document->end_process

Caption: Disposal workflow for this compound.

Quantitative Data Summary

Currently, there is no publicly available, specific quantitative data, such as permissible concentration limits for disposal of this compound in wastewater or landfills. The standard procedure is to dispose of it as solid chemical waste through a certified hazardous waste management company.

ParameterValue
Waste Classification Solid, Combustible
Disposal Method Incineration or other approved methods by a licensed facility
Regulatory Framework Local, State, and Federal Regulations

It is important to note that isoxazole derivatives, as a class of compounds, are utilized in various pharmaceuticals and agrochemicals.[4][5] The environmental fate and toxicological properties of each derivative can vary, necessitating a cautious approach to waste management. The synthesis of some isoxazole derivatives is being explored through "green chemistry" principles to minimize environmental impact, highlighting the chemical industry's awareness of the importance of sustainable practices.[5][6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dimethylisoxazol-3-amine
Reactant of Route 2
Reactant of Route 2
4,5-Dimethylisoxazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.